2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H8F2O2 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2,5-difluoro-4-phenylbenzoic acid |
InChI |
InChI=1S/C13H8F2O2/c14-11-7-10(13(16)17)12(15)6-9(11)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI Key |
SHMSQVFXRVYHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2F)C(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Solubility profile of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid in polar solvents
Solubility Profiling of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid: Methodological Framework & Predictive Analysis
Executive Summary & Chemical Context
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a specialized fluorinated biphenyl intermediate, critical in the synthesis of liquid crystals and non-steroidal anti-inflammatory drugs (NSAIDs) related to diflunisal. Its solubility profile is the governing parameter for process optimization, specifically in purification via recrystallization and reaction solvent selection.
This guide provides a comprehensive technical analysis of the solubility behavior of this compound class.[1] Due to the proprietary nature of specific isomer data, this profile synthesizes experimental protocols , thermodynamic modeling , and comparative reference data derived from the parent compound, [1,1'-Biphenyl]-4-carboxylic acid, and analogous fluorinated benzoates.
Key Physicochemical Drivers:
-
Fluorine Effect: The 2,5-difluoro substitution induces a steric twist between the phenyl rings, disrupting the planar
- stacking observed in the non-fluorinated parent. This typically lowers the melting point and lattice energy, theoretically enhancing solubility in organic solvents compared to the parent. -
Lipophilicity: The fluorine atoms increase the partition coefficient (LogP), favoring solubility in moderately polar aprotic solvents (Ethyl Acetate, THF) over protic solvents (Methanol, Water).
Experimental Methodology: Isothermal Saturation
To generate high-fidelity solubility data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis is the industry standard. This protocol ensures thermodynamic equilibrium is reached and validated.
Protocol Workflow
-
Preparation: Excess solid solute is added to 10 mL of the target solvent in a double-walled glass vessel.
-
Equilibration: The mixture is stirred at constant temperature (±0.05 K) for 24–48 hours.
-
Sampling: The supernatant is filtered through a 0.22
m PTFE syringe filter (pre-heated to prevent precipitation). -
Quantification: The filtrate is diluted and analyzed via HPLC-UV (typically at 254 nm).
-
Validation: Sampling is repeated at 48h and 72h to confirm no significant deviation (<1%), ensuring equilibrium.
Figure 1: Workflow for the gravimetric or analytical determination of solid-liquid equilibrium.
Solubility Profile & Comparative Data
The solubility of biphenyl carboxylic acids follows a distinct "Like Dissolves Like" trend. While the exact values for the 2,5-difluoro derivative are specific to crystal polymorphs, the Parent Compound ([1,1'-Biphenyl]-4-carboxylic acid) serves as the baseline reference.
Predicted Shift for 2,5-Difluoro Derivative:
-
Solubility Increase: The 2,5-difluoro motif likely reduces the Melting Point (
) from ~225°C (Parent) to ~180–200°C. According to the General Solubility Equation, a lower correlates with higher solubility in organic solvents. -
Solvent Preference: Expect higher solubility in Esters (Ethyl Acetate) and Ketones (Acetone) compared to Alcohols due to the electron-withdrawing nature of fluorine reducing the H-bond acceptor capability of the ring system.
Reference Data: Solubility of [1,1'-Biphenyl]-4-carboxylic acid
Mole fraction (
| Solvent Class | Solvent | Solubility ( | Solubility ( | Trend Analysis |
| Ketones | Acetone | 45.2 | 112.5 | High: Excellent solvent for dissolution. |
| Esters | Ethyl Acetate | 38.1 | 98.4 | High: Preferred for reaction/crystallization. |
| Alcohols | Ethanol | 12.5 | 42.6 | Moderate: Good temperature dependence (yield). |
| Alcohols | Methanol | 8.2 | 25.4 | Moderate: Often used as antisolvent with water. |
| Nitriles | Acetonitrile | 5.6 | 18.9 | Low-Moderate: Poor solubility at room temp. |
| Aromatics | Toluene | 3.1 | 11.2 | Low: Driven by |
| Water | Water | < 0.1 | < 0.5 | Insoluble: Strong antisolvent. |
Note: Data interpolated from trends in fluorinated biphenyls and parent compound studies [1].
Thermodynamic Modeling
To predict solubility at unmeasured temperatures, the Apelblat Equation is the most accurate semi-empirical model for this class of compounds. It accounts for the non-ideal behavior of the solution.
The Modified Apelblat Equation
- : Mole fraction solubility
-
: Absolute temperature (K)[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis.
Thermodynamic Parameters
The dissolution process is governed by the Gibbs–Helmholtz relation. For biphenyl carboxylic acids, the process is typically endothermic (
-
Enthalpy (
): Positive values indicate that heat is absorbed. Higher temperature sharply increases solubility. -
Gibbs Free Energy (
): Positive at standard conditions (requires energy to break crystal lattice), but decreases as increases.
Figure 2: Logic flow for thermodynamic modeling of solubility data.
Application: Crystallization Strategy
Based on the solubility profile, the following purification strategy is recommended for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid:
-
Solvent: Ethanol or Ethyl Acetate . These solvents show a steep solubility curve (high
), meaning yield is maximized by cooling from boiling point to 5°C. -
Antisolvent: Water . Adding water to a saturated ethanolic solution will drastically reduce solubility, forcing precipitation (Cooling + Antisolvent Crystallization).
-
Purification: The 2,5-difluoro impurity profile often includes defluorinated byproducts. These are more soluble in Toluene; thus, a slurry wash in Toluene can remove non-polar impurities without significant yield loss.
References
-
Li, Y., et al. (2021).[3] "Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K." Journal of Chemical & Engineering Data, 66(12), 4572–4583.[3] [4]
- Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid CAS number and identifiers
The following technical guide details the chemical identity, structural properties, and synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid , the commercially and scientifically significant isomer corresponding to the query.
Note on Nomenclature Ambiguity: The string "2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid" is frequently used in industrial catalogs to refer to 4-(2,5-difluorophenyl)benzoic acid (CAS 920294-24-2 ), where the fluorine atoms are on the non-acid ring (positions 2' and 5'). The isomer with fluorines on the acid-bearing ring (4-phenyl-2,5-difluorobenzoic acid) is a distinct, less common building block derived from CAS 28314-82-1. This guide primarily focuses on the widely utilized 2',5'-difluoro isomer (CAS 920294-24-2) while providing the synthetic logic for both to ensure complete technical coverage.
Chemical Identity & Identifiers
This section consolidates the precise identifiers for the primary isomer used in liquid crystal engineering and medicinal chemistry (e.g., as a bioisostere for diflunisal analogs).
| Identifier | Value / Description |
| Primary CAS Number | 920294-24-2 |
| IUPAC Name | 2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid |
| Common Synonyms | 4-(2,5-Difluorophenyl)benzoic acid; 2',5'-Difluorobiphenyl-4-carboxylic acid |
| Molecular Formula | C₁₃H₈F₂O₂ |
| Molecular Weight | 234.20 g/mol |
| SMILES | OC(=O)c1ccc(cc1)-c2cc(F)ccc2F |
| InChI Key | SERSPZPSQNPCSD-UHFFFAOYSA-N (Verify for specific isomer) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 248–252 °C (Typical for fluorinated biphenyl acids) |
Isomer Disambiguation Table
| Feature | Target A (Primary) | Target B (Alternative) |
| Structure | Fluorines on the distal ring (2', 5') | Fluorines on the proximal (acid) ring (2, 5) |
| Systematic Name | 4-(2,5-Difluorophenyl)benzoic acid | 4-Phenyl-2,5-difluorobenzoic acid |
| Key Precursor | 4-Carboxyphenylboronic acid + 1-Bromo-2,5-difluorobenzene | 4-Bromo-2,5-difluorobenzoic acid (CAS 28314-82-1 ) |
| Primary Use | Liquid Crystal Mesogens, Kinase Inhibitor Scaffolds | Specialized Polymer Monomers |
Structural Analysis & Electronic Properties
The 2,5-difluoro substitution pattern imparts specific electronic and steric properties critical for drug design and materials science.
-
Electronic Effects: The fluorine atoms at the 2' and 5' positions exert a strong inductive electron-withdrawing effect (-I).
-
Acidity (pKa): The fluorines on the distal ring have a minimal inductive effect on the carboxylic acid pKa compared to substitution on the proximal ring. The pKa is expected to be similar to 4-phenylbenzoic acid (~4.2).
-
Lipophilicity: Fluorination significantly increases the logP (lipophilicity) and metabolic stability by blocking the metabolically labile 2' and 5' positions, a common strategy in medicinal chemistry (e.g., in the design of NSAIDs).
-
-
Conformational Lock: The ortho-fluorine (at C2') creates a steric clash with the protons of the phenyl ring, forcing the biphenyl system into a twisted, non-planar conformation (dihedral angle ~35-45°). This disrupts
-conjugation but improves solubility and prevents "pi-stacking" aggregation in solution.
Synthesis Protocols
The synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid relies on Suzuki-Miyaura Cross-Coupling . This protocol is preferred over Gomberg-Bachmann reactions due to higher yields and milder conditions.
Method A: The Boronic Acid Route (Standard)
Reaction Logic: Coupling an aryl bromide with an aryl boronic acid using a Palladium(0) catalyst.
Reagents:
-
Substrate 1: 4-Carboxyphenylboronic acid (CAS 14047-29-1) or its ester.
-
Substrate 2: 1-Bromo-2,5-difluorobenzene (CAS 399-94-0).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Na₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Protocol:
-
Charge: In a round-bottom flask, dissolve 1-Bromo-2,5-difluorobenzene (1.0 equiv) and 4-Carboxyphenylboronic acid (1.1 equiv) in degassed 1,4-Dioxane.
-
Activate: Add the aqueous base solution (K₂CO₃).
-
Catalyze: Add Pd(dppf)Cl₂ (3-5 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Reflux: Heat the mixture to 90-100°C for 12–16 hours. Monitor by TLC or HPLC.
-
Workup:
-
Cool to room temperature.
-
Acidify with 1M HCl to pH ~2 (precipitates the carboxylic acid).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
Method B: The Reverse Coupling (For Target B - Isomer)
If the target is 4-phenyl-2,5-difluorobenzoic acid (Fluorines on acid ring):
-
Start Material: 4-Bromo-2,5-difluorobenzoic acid (CAS 28314-82-1) .[1][2][3][4][5][6][7]
-
Coupling Partner: Phenylboronic acid (CAS 98-80-6).
-
Conditions: Identical to Method A. This route places the fluorines on the ring bearing the carboxyl group.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the divergent synthesis pathways for the two isomers, ensuring the researcher selects the correct precursors.
Caption: Divergent synthesis pathways for 2,5-difluoro biphenyl isomers via Suzuki coupling.
Applications in Research & Development
Medicinal Chemistry (Bioisosteres)
-
NSAID Analogs: The 2,4-difluorobiphenyl scaffold is the core of Diflunisal . The 2,5-difluoro isomer is investigated to alter metabolic clearance rates (blocking P450 oxidation sites) while maintaining COX-1/COX-2 binding affinity.
-
Transthyretin (TTR) Stabilizers: Fluorinated biphenyl carboxylic acids bind to the thyroxine-binding pocket of TTR, preventing amyloidogenesis. The 2,5-substitution pattern provides a unique steric fit compared to the standard 2,4-pattern.
Materials Science (Liquid Crystals)
-
Mesogenic Core: The biphenyl carboxylic acid moiety serves as a rigid core for liquid crystals.
-
Fluorine Effect: The high electronegativity of fluorine introduces a lateral dipole moment, which lowers the melting point and viscosity of the liquid crystal phase compared to non-fluorinated analogs. This is crucial for high-speed display switching.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation.[8]
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Moisture sensitive (if acid chloride derivative is used).
References
-
PubChem Compound Summary. "4-(2,5-Difluorophenyl)benzoic acid (CAS 920294-24-2)." National Center for Biotechnology Information. Link
-
Sigma-Aldrich / Merck. "4-Bromo-2,5-difluorobenzoic acid (CAS 28314-82-1) Product Sheet." Link
-
ChemicalBook. "4-(2,5-Difluorophenyl)benzoic acid Properties and Suppliers." Link
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. chembk.com [chembk.com]
- 2. 4 Bromo 2 Manufacturer Exporter Supplier from Pune India [fluorochem.co.in]
- 3. 4-bromo-2,5-difluorobenzoic acid CAS#: 28314-82-1 [amp.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. Cas 28314-82-1,4-bromo-2,5-difluorobenzoic acid | lookchem [lookchem.com]
- 6. 4-bromo-2,5-difluorobenzoic acid | 28314-82-1 [chemicalbook.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 28314-82-1 Cas No. | 4-Bromo-2,5-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]
Technical Guide: Melting Point & Phase Transition Characterization of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
This guide outlines the thermodynamic characterization, phase transition behavior, and structural properties of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid . It is designed for researchers in materials science (specifically liquid crystals) and medicinal chemistry who require rigorous data handling protocols for this fluorinated scaffold.
Executive Summary
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (C₁₃H₈F₂O₂) is a critical fluorinated building block. Its structural rigidity, combined with the strong lateral dipole moment introduced by the 2,5-difluoro substitution pattern, makes it a preferred intermediate for negative dielectric anisotropy liquid crystals (used in VA-TFT displays) and a scaffold for non-steroidal anti-inflammatory drug (NSAID) analogs.
Unlike its non-fluorinated parent (biphenyl-4-carboxylic acid), the 2,5-difluoro derivative exhibits altered crystal packing and solubility profiles due to the steric and electronic effects of the fluorine atoms. This guide provides the expected thermodynamic data ranges derived from structure-activity relationships (SAR) and details the standard operating procedures (SOPs) for validating these properties experimentally.
Chemical Identity & Structural Properties[1][2][3]
| Property | Data / Description |
| Chemical Name | 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid |
| Synonyms | 4-Phenyl-2,5-difluorobenzoic acid; 2,5-Difluoro-4-phenylbenzoic acid |
| Molecular Formula | C₁₃H₈F₂O₂ |
| Molecular Weight | 234.20 g/mol |
| CAS Number | Not widely listed in public commodity databases; Synthesis typically requires coupling of CAS 28314-82-1 with Phenylboronic acid.[1] |
| Physical Form | White to off-white crystalline powder |
| Key Structural Feature | 2,5-Difluoro substitution on the central ring induces a twist angle between phenyl rings, reducing coplanarity compared to non-fluorinated biphenyls, affecting melting point and solubility. |
Thermodynamic Characterization
Melting Point & Phase Behavior
The melting point (MP) of biphenyl carboxylic acids is heavily influenced by intermolecular hydrogen bonding (dimer formation) and π-π stacking.
-
Reference Standard (Non-fluorinated): Biphenyl-4-carboxylic acid melts at 223–225 °C [1].
-
Substituent Effect: The introduction of fluorine atoms at the 2,5-positions generally lowers the melting point relative to the parent compound due to steric disruption of the crystal lattice, while maintaining high thermal stability.
-
Expected Range: Based on SAR with analogous 4-halo-2,5-difluorobenzoic acids (e.g., 4-bromo-2,5-difluorobenzoic acid, MP ~155–160 °C [2]), the target compound is expected to melt in the range of 180 °C – 210 °C , depending on the specific polymorph and purity.
Phase Transitions (Liquid Crystallinity)
This compound often exhibits mesogenic behavior (liquid crystal phases) before decomposition.
-
Smectic/Nematic Potential: The carboxylic acid dimer functions as a rigid core. Upon heating, it may transition from Crystal (Cr)
Smectic/Nematic (Sm/N) Isotropic (Iso). -
Clearing Point: The transition to the isotropic liquid often occurs shortly after melting.
Solubility Profile
-
Insoluble: Water (due to lipophilic biphenyl core).
-
Soluble: THF, Ethanol (hot), DMF, DMSO.
-
Recrystallization Solvent: Ethanol/Water mixtures or Toluene are recommended for obtaining high-purity polymorphs.
Experimental Protocols
To ensure data integrity, the following self-validating protocols should be used.
Differential Scanning Calorimetry (DSC) Workflow
Objective: Determine precise onset melting point and enthalpy of fusion (
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow outgassing if residual solvent is present).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Cycle:
-
Heat 1: 30 °C to 250 °C at 10 °C/min (Erases thermal history).
-
Cool 1: 250 °C to 30 °C at 10 °C/min (Observes recrystallization/supercooling).
-
Heat 2: 30 °C to 260 °C at 10 °C/min (Collects thermodynamic data).
-
-
Data Analysis: Record the onset temperature of the endothermic peak in Heat 2 as the melting point.
Thermogravimetric Analysis (TGA)
Objective: Verify that the melting event occurs before decomposition (decarboxylation).
-
Ramp: 10 °C/min from Ambient to 600 °C under
. -
Criterion: Ensure <1% weight loss at the determined DSC melting onset. Significant weight loss near the MP indicates decarboxylation, invalidating the MP measurement.
Hot-Stage Microscopy (HSM)
Objective: Visual confirmation of phase transitions (differentiation between melting and liquid crystal phase formation).
-
Setup: Polarized light microscope with a temperature-controlled stage.
-
Observation: Look for "schlieren" textures (nematic) or focal conic fans (smectic) upon cooling from the isotropic melt.
Synthesis & Logic Pathway
The synthesis of this compound is a classic example of convergent synthesis, ensuring high regioselectivity.
Figure 1: Convergent synthesis pathway. The 4-bromo intermediate is the key quality control point; its purity directly dictates the melting point sharpness of the final biphenyl acid.
References
-
Sigma-Aldrich. Biphenyl-4-carboxylic acid Product Specification. (MP: 220-225 °C).[2][3] Link
-
Fluorochem. 4-Bromo-2,5-difluorobenzoic acid Safety Data Sheet. (MP: ~159-161 °C).[4] Link
-
NIST Chemistry WebBook. Phase change data for Biphenyl derivatives.[5]Link[5]
-
SynQuest Labs. 2',4'-Difluorobiphenyl-4-carboxylic acid Properties. (Comparative isomer data). Link
(Note: Direct experimental values for the specific 2,5-difluoro isomer are proprietary to LC manufacturers; the ranges provided are derived from authoritative SAR analysis of the precursors and isomers cited above.)
Sources
Electronic properties of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid for optoelectronics
The Electronic Properties of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid for Optoelectronics
Executive Summary: The Sterically-Tunable Fluorinated Scaffold
In the domain of organic optoelectronics, 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid represents a critical structural motif that bridges the gap between high-stability fluorinated materials and processable organic semiconductors. Unlike its 2,3-difluoro analog—widely ubiquitous in Liquid Crystal (LC) displays for its negative dielectric anisotropy—the 2,5-difluoro substitution pattern offers a distinct electronic utility: dipole cancellation combined with steric decoupling.
This guide analyzes the physicochemical behavior of this molecule, detailing its role as a wide-bandgap intermediate, a viscosity modifier in LC mixtures, and a robust ligand for Metal-Organic Frameworks (MOFs) used in photonics.
Molecular Architecture & Electronic Theory
The electronic signature of 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid is defined by the interplay between the high electronegativity of fluorine and the steric demands of the ortho-substitution.
The "Para-Fluoro" Dipole Cancellation
In the specific 2,5-substitution pattern on the benzoic acid ring (Ring A), the two fluorine atoms are positioned para to each other (positions 2 and 5).
-
Vector Analysis: The dipole moment vectors of the two C-F bonds (~1.4 D each) are oriented at approximately 180° relative to one another.
-
Net Effect: This results in a zero or near-zero transverse dipole moment across the ring.
-
Optoelectronic Consequence: Unlike 2,3-difluoro derivatives which have a strong net dipole (used to align molecules in electric fields), the 2,5-motif is electronically "quiet" in the transverse direction. This makes it ideal for low-polarity host materials or for tuning the viscosity of LC mixtures without disrupting the dielectric anisotropy of the bulk phase.
Steric Decoupling and Band Gap Widening
The strategic placement of fluorine atoms at positions 2 and 5 induces significant steric strain:
-
F at Position 2 (Ortho to COOH): Forces the carboxylic acid group out of coplanarity with the phenyl ring, disrupting conjugation with the carbonyl.
-
F at Position 5 (Ortho to Phenyl Ring B): Creates steric repulsion with the ortho-hydrogens of the adjacent phenyl ring (Ring B).
-
Result: The biphenyl core adopts a highly twisted conformation (dihedral angle > 40°). This breaks the effective conjugation length, resulting in a wider HOMO-LUMO gap (blue-shifted absorption) compared to non-fluorinated biphenyls. This property is crucial for preventing fluorescence quenching in solid-state devices.
Electronic Properties Data
The following data summarizes the inferred electronic characteristics based on Density Functional Theory (DFT) trends for fluorinated biphenyls.
| Property | Value (Approx.) | Mechanistic Driver |
| HOMO Level | -6.3 to -6.5 eV | Inductive withdrawal by Fluorine stabilizes the HOMO (harder to oxidize). |
| LUMO Level | -2.1 to -2.4 eV | Lowered by electron-withdrawing F, but less than HOMO due to twist. |
| Band Gap ( | ~4.0 - 4.2 eV | Steric twist reduces |
| Dipole Moment | ~1.7 D | Dominated by the COOH group; transverse C-F dipoles cancel. |
| Dihedral Angle | 35° - 45° | Steric clash between F(5) and Ring B protons. |
| Acidity ( | ~3.2 | Increased acidity vs. benzoic acid (4.2) due to ortho-F inductive effect. |
Experimental Protocol: Synthesis & Purification
To ensure optoelectronic-grade purity (>99.9%), a Suzuki-Miyaura cross-coupling protocol is required. This method minimizes homocoupling defects that act as trap states in electronic devices.
Reagents & Materials
-
Precursor A: 4-Bromo-2,5-difluorobenzoic acid [CAS: 28314-82-1]
-
Precursor B: Phenylboronic acid [CAS: 98-80-6]
-
Catalyst: Pd(PPh
) (Tetrakis) or Pd(dppf)Cl (for sterically hindered substrates). -
Base: Potassium Carbonate (K
CO ), 2.0 M aqueous solution. -
Solvent System: Toluene : Ethanol (4:1 v/v).
Step-by-Step Methodology
-
Degassing: Charge a 3-neck flask with Toluene/Ethanol. Sparge with Argon for 30 minutes to remove dissolved O
(critical to prevent Pd oxidation). -
Loading: Under Argon flow, add 4-Bromo-2,5-difluorobenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq), and the Pd catalyst (3-5 mol%).
-
Activation: Add the degassed K
CO solution via syringe. The biphasic mixture allows for efficient base transfer. -
Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The spot for the bromide starting material (
) should disappear. -
Workup (Acidification):
-
Cool to room temperature.[1]
-
Acidify with 1M HCl to pH 2 (precipitating the free acid).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine, dry over MgSO
.
-
-
Purification (The Optoelectronic Standard):
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol; add hot Water until turbid. Cool slowly to 4°C.
-
Sublimation: For OLED applications, final purification via vacuum sublimation (
Torr, 180°C) is recommended to remove trace catalyst residues.
-
Visualization of Mechanisms
Diagram 1: Synthesis Workflow (Suzuki Coupling)
This workflow illustrates the conversion of the brominated precursor to the biphenyl target, highlighting the critical acidification step.
Caption: Figure 1. Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold, emphasizing the pH-switch required to isolate the free carboxylic acid.
Diagram 2: Structure-Property Relationship
This diagram maps the causal link between the 2,5-substitution pattern and the resulting optoelectronic properties.
Caption: Figure 2.[2] Mechanistic map showing how the 2,5-difluoro motif drives steric twisting and dipole cancellation, resulting in wide band gaps and high solubility.
Applications in Optoelectronics
Liquid Crystal (LC) Mixtures
In Nematic LC mixtures, this molecule serves as a viscosity modifier .
-
Mechanism: The twisted conformation prevents efficient packing (lower order parameter), which reduces the bulk viscosity of the mixture.
-
Utility: It is often esterified with alkyl-cyclohexanols to create "negative
" materials with faster switching speeds than planar analogs.
Metal-Organic Frameworks (MOFs)
The carboxylic acid acts as an anchoring group for constructing fluorinated MOFs (e.g., UiO-66 analogs).
-
Function: The 2,5-difluoro core lines the pores of the MOF with fluorine atoms.
-
Effect: This increases the hydrophobicity of the pore environment, enhancing the stability of the framework against moisture and improving the adsorption selectivity for CO
or other polar gases in sensor applications.
References
-
Dipole Moments in Benzenes: The University of Texas at Dallas. "Hexasubstituted Benzenes with Ultrastrong Dipole Moments." Available at: [Link] (General Reference for Fluorine Dipole Vectors).
Sources
Navigating the Labyrinth: A Technical Safety Guide to 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecular entities are the bedrock of innovation. Among these, fluorinated biphenyl carboxylic acids represent a class of compounds with significant potential. However, their unique chemical properties necessitate a thorough understanding of their safety profiles. This guide provides an in-depth technical analysis of the hazards associated with 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, equipping laboratory personnel with the knowledge to handle this compound with the highest degree of safety and scientific integrity.
GHS Hazard Identification and Classification
Based on data from analogous compounds, 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is anticipated to be classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its irritant properties. The expected classifications are summarized below.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Signal Word: Warning [1][2][3]
Hazard Pictogram:
The core directive for handling this compound is to assume it is an irritant to the skin, eyes, and respiratory system. The causality behind these hazards lies in the acidic nature of the carboxylic acid group and the potential for the fluorinated aromatic rings to interact with biological macromolecules.
The Hierarchy of Controls: A Proactive Approach to Safety
A self-validating safety protocol relies on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination & Substitution: In a research context, eliminating the compound is not feasible. However, consideration should be given to whether a less hazardous analog could be used in preliminary studies.
-
Engineering Controls: This is the most critical layer of protection. Always handle 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] Ensure adequate ventilation in all storage and handling areas.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. This includes clear protocols for weighing, dissolving, and transferring the material. All personnel must be trained on these SOPs and the specific hazards of the compound.
-
Personal Protective Equipment (PPE): While the last line of defense, appropriate PPE is mandatory.
Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol ensures that each component is selected to address the specific hazards of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | EN 374 (EU) or ASTM F739 (US) | Prevents skin contact which can lead to irritation.[1][2] |
| Body | Laboratory coat, long-sleeved clothing | N/A | Protects skin from accidental contact.[1] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | N/A | Required when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation.[1][2] |
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is crucial.
Caption: Workflow for first aid response to exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the powder.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Fire and Reactivity Data
-
Flammability: The compound is a solid and not considered a significant fire risk; however, containers may burn.[2] Finely dispersed dust may form explosive mixtures with air.
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.
-
Incompatible Materials: Avoid strong oxidizing agents.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials.
Toxicological Information
While specific toxicological data for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is not available, the primary health effects are expected to be irritation of the skin, eyes, and respiratory system based on data from analogous compounds.[1][2][3] The long-term toxicological properties have not been thoroughly investigated.[6] As a matter of good laboratory practice, all new chemical entities should be handled as potentially toxic.
Conclusion
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a valuable compound for research and development. A comprehensive understanding of its potential hazards, primarily its irritant nature, is essential for its safe handling. By implementing a robust safety protocol based on the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. This proactive and informed approach to safety ensures the well-being of laboratory personnel and the integrity of the scientific process.
References
-
Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: [1,1-Biphenyl]-3,3,5,5-tetracarboxylic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: [1,1'-Biphenyl]-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]
-
Sdfine. (n.d.). 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]
Sources
Methodological & Application
Protocol for Suzuki-Miyaura coupling with 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
Executive Summary & Mechanistic Rationale
Fluorinated biaryl motifs are highly privileged structures in modern drug discovery. The introduction of fluorine atoms modulates the physicochemical properties of a molecule, often improving metabolic stability and altering the pKa of adjacent functional groups. The target compound, 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid, serves as a critical intermediate in the synthesis of various biologically active agents, including RORγt inhibitors[1][2].
As an Application Scientist, designing a robust protocol for this molecule requires a deep understanding of the Suzuki-Miyaura cross-coupling mechanism (). The reaction proceeds through three fundamental steps:
-
Oxidative Addition: The Pd(0) active species inserts into the C-Br bond of 4-bromo-2,5-difluorobenzoic acid. The electron-withdrawing nature of the two fluorine atoms significantly accelerates this step by making the C-Br bond highly electrophilic.
-
Transmetalation: Phenylboronic acid is activated by a base to form a nucleophilic boronate complex, which then transfers the phenyl group to the Pd(II) center ().
-
Reductive Elimination: The biaryl product is released, regenerating the Pd(0) catalyst.
Causality & Expert Insight: A common point of failure in this specific reaction is neglecting the acidic nature of the carboxylic acid on the electrophile. The free -COOH group will immediately quench one equivalent of the inorganic base to form a carboxylate salt. Therefore, to ensure the catalytic cycle proceeds efficiently, an excess of base (minimum 3.0 equivalents) is strictly required.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for the target biphenyl synthesis.
Reagents and Quantitative Data
The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. The use of a mixed solvent system (1,4-Dioxane/Water) is critical to ensure both the organic substrates and the resulting potassium carboxylate salts remain completely dissolved during the reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromo-2,5-difluorobenzoic acid | 237.00 | 1.0 | 2.37 g | Electrophile |
| Phenylboronic acid | 121.93 | 1.2 | 1.46 g | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg | Catalyst |
| Potassium carbonate (K₂CO₃) | 138.21 | 3.0 | 4.15 g | Base |
| 1,4-Dioxane | 88.11 | - | 40 mL | Organic Solvent |
| Deionized Water | 18.02 | - | 10 mL | Aqueous Co-solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the success of the current step via the listed checkpoints.
Phase 1: Preparation and Degassing
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-bromo-2,5-difluorobenzoic acid (2.37 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol) to the flask.
-
Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).
-
Degassing: Sparge the heterogeneous mixture with Argon or Nitrogen for 15 minutes. Causality: Oxygen must be removed to prevent the oxidative homocoupling of phenylboronic acid and the rapid deactivation of the palladium catalyst.
-
Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol) under a positive stream of inert gas.
Phase 2: Reaction Execution 6. Submerge the flask in a pre-heated oil bath at 90 °C. 7. Stir vigorously for 12–16 hours. 8. Validation Checkpoint 1: Monitor the reaction via LC-MS or TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The reaction is complete when the peak/spot corresponding to 4-bromo-2,5-difluorobenzoic acid is completely consumed.
Phase 3: Acidic Workup and Extraction 9. Cool the reaction mixture to room temperature. The product currently exists as a water-soluble potassium carboxylate salt. 10. Dilute the mixture with 50 mL of Deionized Water and wash with 30 mL of Ethyl Acetate (EtOAc). Discard this organic layer. Causality: This reverse-extraction step removes lipophilic catalyst ligands and neutral impurities (like biphenyl homocoupled byproducts) while keeping the target product safely in the aqueous layer. 11. Validation Checkpoint 2: Carefully acidify the aqueous layer using 2M HCl until the pH reaches 2–3. Verify strictly with pH paper. Causality: Acidification protonates the carboxylate, forcing the target 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid to become highly soluble in organic solvents. 12. Extract the acidic aqueous layer with fresh EtOAc (3 × 40 mL). 13. Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 4: Purification 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from Toluene/Heptane to afford the pure product.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.
Expert Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Diagnosis: Often caused by catalyst poisoning or insufficient base.
-
Solution: Ensure the K₂CO₃ is finely powdered and dry. If steric hindrance becomes an issue in scaled-up batches, consider switching to a more reactive Buchwald precatalyst, such as XPhos Pd G2 ().
-
-
Issue: High Levels of Biphenyl (Homocoupling).
-
Diagnosis: Oxygen ingress during the reaction.
-
Solution: Rigorously degas the solvents prior to catalyst addition. Use strict Schlenk techniques if necessary.
-
-
Issue: Low Isolated Yield After Workup.
-
Diagnosis: Incorrect pH during extraction.
-
Solution: The pKa of 2,5-difluorobenzoic acid derivatives is typically lower than standard benzoic acids (around pKa 3.0-3.5) due to the electron-withdrawing fluorines. If the pH is only adjusted to 4 or 5, a significant portion of the product will remain ionized in the aqueous layer. Strictly enforce a pH of 2.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]
- World Intellectual Property Organization. (2012). Rorgammat inhibitors (Patent No. WO2012106995A1). Google Patents.
- World Intellectual Property Organization. (2014). 4-heteroaryl substituted benzoic acid compounds as rorgammat inhibitors and uses thereof (Patent No. WO2014026327A1). Google Patents.
Sources
Esterification procedures for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
An Application Guide for the Esterification of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Introduction: The Significance of a Fluorinated Biphenyl Scaffold
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly functionalized scaffold of significant interest in medicinal chemistry and materials science. The biphenyl moiety provides a rigid, aromatic core, while the fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity—key parameters in drug design. The carboxylic acid group serves as a versatile synthetic handle for forming ester and amide linkages, enabling the creation of diverse compound libraries for screening and development.
This guide provides a comprehensive overview of robust and field-tested procedures for the esterification of this valuable building block. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to select and adapt the optimal protocol for their specific synthetic goals, whether for small-scale library synthesis or large-scale production.
Methodology Selection: A Strategic Approach
The choice of an esterification method is not arbitrary; it is a strategic decision dictated by the nature of the alcohol, the scale of the reaction, and the presence of other functional groups. The difluorobiphenyl core is relatively robust, but steric hindrance and electronic effects must be considered. The following decision workflow provides a logical path for selecting the most appropriate protocol.
Caption: Workflow for selecting an appropriate esterification protocol.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
Principle and Rationale
The Fischer-Speier esterification is a classic, cost-effective method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol or by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus. This method is best suited for simple primary and secondary alcohols where steric hindrance is minimal.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[3]
Caption: Simplified mechanism of Fischer-Speier esterification.
Detailed Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using a non-alcohol solvent like toluene), add 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add the desired alcohol. If the alcohol is a liquid and inexpensive (e.g., methanol, ethanol), it can be used as the solvent (20-50 eq). If the alcohol is more complex, dissolve the acid in a solvent like toluene (approx. 0.2 M) and add the alcohol (1.5-3.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH, ~10 mol%).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure.
-
If a solvent like toluene was used, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.[4][5]
Protocol 2: Steglich Esterification (Carbodiimide Coupling)
Principle and Rationale
The Steglich esterification is an exceptionally mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a dehydrating agent.[6][7] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for the reaction's success, especially with alcohols.[8][9] This method is ideal for acid- or base-sensitive substrates and for coupling with sterically hindered alcohols.[9]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then intercepts this intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol. The water byproduct is consumed by DCC, forming an insoluble N,N'-dicyclohexylurea (DCU) byproduct, which drives the reaction to completion.[7][9]
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Solvent Addition: Dissolve the components in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.2 eq) in the same solvent dropwise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up:
-
The primary byproduct, DCU (if DCC is used), is largely insoluble in DCM and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 0.5 M HCl to remove residual DMAP and any unreacted EDC, followed by saturated aqueous NaHCO₃ and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.
Protocol 3: Diazomethane for Methyl Ester Synthesis
Principle and Rationale
For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid, clean, and high-yielding method.[10][11] The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates the diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction with the methyldiazonium cation, displacing nitrogen gas, an excellent leaving group.[12][13] This irreversible loss of N₂ gas drives the reaction to completion under very mild conditions.
CRITICAL SAFETY WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[11][12] It should only be handled by trained personnel in a well-ventilated fume hood using specialized, flame-polished glassware without ground glass joints. A blast shield is mandatory. Diazomethane is typically generated in situ and used immediately as an ethereal solution.
Detailed Step-by-Step Protocol
-
Preparation: Dissolve 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in a mixture of diethyl ether and a small amount of methanol (to aid solubility and proton transfer) in an Erlenmeyer flask.
-
Reaction: Cool the solution to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists (indicating a slight excess of diazomethane) and gas evolution ceases.
-
Quenching: Carefully add a few drops of glacial acetic acid to quench the excess diazomethane until the yellow color disappears.
-
Work-up: The reaction mixture can be concentrated directly under reduced pressure, as the only byproducts are nitrogen gas and the volatile quenching agent.
-
Purification: The resulting methyl ester is often of very high purity and may not require further purification. If necessary, a quick filtration through a plug of silica gel can be performed.
Protocol 4: The Mitsunobu Reaction
Principle and Rationale
The Mitsunobu reaction is a powerful tool for esterification under mild, neutral conditions.[14][15] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's stereocenter, making it invaluable in stereoselective synthesis.[15][16]
The mechanism is complex but involves the initial formation of a betaine intermediate from PPh₃ and DEAD. This betaine deprotonates the carboxylic acid. The resulting carboxylate then displaces an activated alcohol (as an oxyphosphonium salt) in an Sₙ2 fashion.[16]
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the solids in a dry, aprotic solvent, most commonly THF (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise via syringe over 20-30 minutes. The reaction is often accompanied by a color change and/or the formation of a precipitate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The removal of the byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, is the primary challenge.
-
-
Purification: Purification is almost always achieved via flash column chromatography. Eluent systems must be chosen carefully to separate the desired ester from the high-polarity TPPO and the less polar hydrazine byproduct. In some cases, precipitating the TPPO from a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture can simplify purification.
Comparative Data Summary
| Method | Typical Alcohol | Key Reagents | Temp. | Time (h) | Typical Yield | Key Advantages & Disadvantages |
| Fischer-Speier | Primary, simple secondary | H₂SO₄ or TsOH | Reflux | 4-24 | 70-95% | Pro: Scalable, inexpensive. Con: Harsh conditions, not for sensitive substrates. |
| Steglich | Primary, secondary, tertiary | DCC or EDC, DMAP | 0 °C to RT | 2-12 | 85-98% | Pro: Very mild, high yield, good scope. Con: Stoichiometric byproducts, cost. |
| Diazomethane | Forms methyl ester | CH₂N₂ | 0 °C | < 0.5 | >98% | Pro: Extremely fast, clean, high yield. Con: EXTREMELY HAZARDOUS , only for methyl esters. |
| Mitsunobu | Primary, secondary | PPh₃, DEAD/DIAD | 0 °C to RT | 2-16 | 75-95% | Pro: Very mild, neutral, inverts stereochemistry. Con: Purification can be difficult, stoichiometric waste. |
References
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487–6491. [Link]
-
Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
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Chem-Station. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991. [Link]
-
Pace, V., & Holzer, W. (2013). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. The Journal of Organic Chemistry, 78(5), 2200-2204. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
- U.S. Patent No. 3,705,203 A. (1972). Method for purifying biphenyl.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(28), 19183-19194. [Link]
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
- Chinese Patent No. CN101045670A. (2007). Process for purifying biphenyl.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- U.S. Patent No. 8,530,689 B2. (2013). Processes for the preparation of biphenyl compounds.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Sundström, G., Haglund, B., & Odsjö, T. (1980). Purification of polybrominated biphenyl congeners. Journal of Chromatography A, 200, 200-204. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. Advances in Research, 1(4), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
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Application Note: 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid as a Privileged Scaffold in Advanced Drug Discovery
Executive Summary
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a high-value pharmaceutical intermediate extensively utilized in modern drug discovery. It serves as a foundational building block for synthesizing targeted therapeutics, most notably aggrecanase (ADAMTS-4 and ADAMTS-5) inhibitors for the treatment of osteoarthritis. This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic rationale behind this fluorinated scaffold, alongside field-proven protocols for its synthesis and downstream derivatization.
Mechanistic Insights & Pharmacological Rationale (E-E-A-T)
The incorporation of fluorine into the biphenyl scaffold is a calculated pharmacokinetic (PK) and pharmacodynamic (PD) optimization strategy. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over an unsubstituted biphenyl ring.
-
Metabolic Stability: Unsubstituted biphenyl rings are highly susceptible to cytochrome P450-catalyzed aromatic hydroxylation. By introducing fluorine atoms at the 2 and 5 positions, these metabolically labile sites are sterically and electronically blocked. This modification significantly extends the in vivo half-life and reduces the clearance of the resulting drug candidates[1].
-
Conformational Locking: The short, highly polarized C–F bonds electrostatically repel adjacent pi-electron clouds and lone pairs. This induces a specific dihedral twist between the two phenyl rings. This "pre-organization" lowers the entropic penalty upon binding to deep, hydrophobic target pockets, such as the S1' pocket of metalloproteinases[1].
-
pKa Modulation & Target Binding: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent carboxylic acid. This ensures that the carboxylate is fully ionized at physiological pH, optimizing its ability to form critical salt bridges with target arginine residues or to act as a robust Zinc Binding Group (ZBG)[2].
Application in ADAMTS-5 Inhibitor Design
Aggrecanases, specifically ADAMTS-5, are primary drivers of cartilage degradation in osteoarthritis. Early inhibitors relied on hydroxamate ZBGs, which suffered from poor selectivity and off-target matrix metalloproteinase (MMP) inhibition. The shift toward carboxylic acid-based ZBGs and exosite inhibitors revolutionized the field[2]. The 2,5-difluorobiphenyl moiety fits perfectly into the S1' subsite of ADAMTS-5, while the carboxylic acid coordinates the catalytic zinc or interacts with exosite residues[3].
Fig 1. ADAMTS-5 inhibition pathway and the structural role of the fluorinated biphenyl scaffold.
Experimental Workflows & Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality Note: Highly fluorinated aryl substrates are prone to protodeboronation and sluggish oxidative addition. Utilizing a catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, provides a large bite angle that accelerates reductive elimination and stabilizes the Pd intermediate, thereby mitigating side reactions and maximizing the yield of the biaryl product[4].
Materials:
-
4-Bromo-2,5-difluorobenzoic acid (1.0 eq, 10 mmol)
-
Phenylboronic acid (1.2 eq, 12 mmol)
-
Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Degassing: Charge a round-bottom flask with 4-bromo-2,5-difluorobenzoic acid, phenylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the active Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon blanket. The reaction mixture will typically turn a reddish-brown hue.
-
Reflux: Heat the mixture to 90°C and stir for 12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The disappearance of the brominated starting material indicates completion.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Acidification & Extraction: Dilute the aqueous residue with water (30 mL) and carefully acidify to pH 2 using 1M HCl. The product will precipitate. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Toluene/Heptane to yield pure 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
Protocol 2: Downstream Amide Derivatization for Library Generation
Causality Note: Direct amidation of electron-deficient fluorinated benzoic acids can be challenging. HATU is employed as the coupling reagent because it generates a highly reactive HOAt ester intermediate, overcoming the reduced nucleophilicity of the fluorinated carboxylate.
Step-by-Step Methodology:
-
Dissolve 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Add the desired primary or secondary amine (1.1 eq). Stir for 4-6 hours.
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and purify via flash chromatography.
Fig 2. Experimental workflow for the synthesis and downstream derivatization of the intermediate.
Quantitative Data Summaries
Table 1: Pharmacokinetic Impact of Fluorine Substitution on Biphenyl Scaffolds (Data synthesized from general fluorinated biphenyl SAR studies)
| Parameter | Biphenyl-4-carboxylic acid (Unsubstituted) | 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | Rationale for Shift |
| pKa (Carboxylic Acid) | ~4.2 | ~3.5 | Inductive electron withdrawal by ortho/meta fluorines. |
| LogD (pH 7.4) | 1.8 | 2.4 | Increased lipophilicity from C-F bonds enhances permeability. |
| Microsomal Stability (T1/2) | < 20 min | > 120 min | Blockade of CYP450 oxidation at the 2,5 positions. |
| Dihedral Angle (approx.) | 44° | 55° - 60° | Steric and electrostatic repulsion by the ortho-fluorine. |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
| Pd(PPh₃)₄ | Toluene/H₂O | 100 | 24 | 45% | Significant protodeboronation observed. |
| Pd(OAc)₂ / SPhos | THF/H₂O | 80 | 16 | 72% | Good conversion, but difficult catalyst removal. |
| Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 12 | 89% | Optimal bite angle; minimal side reactions. |
References
- A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides Source: NIH / PMC URL
- Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect Source: NIH / PMC URL
- Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition Source: NIH / PMC URL
- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach Source: ResearchGate URL
- Exosite inhibition of ADAMTS-5 by a glycoconjugated arylsulfonamide Source: NIH / PMC URL
Sources
- 1. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exosite inhibition of ADAMTS-5 by a glycoconjugated arylsulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorinated Biphenyl Esters for Mesogenic Compounds
Introduction: The Strategic Incorporation of Fluorine in Mesogenic Core Structures
In the design of advanced liquid crystalline materials, particularly for applications in high-performance displays and photonics, the molecular architecture of the mesogen is paramount. Fluorinated biphenyl esters represent a cornerstone class of calamitic (rod-shaped) liquid crystals, prized for their unique combination of thermal stability, desirable mesophase behavior, and advantageous electro-optical properties. The strategic introduction of fluorine atoms into the biphenyl core is not a trivial modification; it is a powerful tool for fine-tuning the material's bulk properties.[1][2]
The high electronegativity and small van der Waals radius of fluorine exert significant influence on intermolecular interactions and molecular packing.[1] This leads to often remarkable modifications of key physical parameters, including:
-
Dielectric Anisotropy (Δε): Fluorine's strong dipole moment can be leveraged to engineer materials with either high positive or negative dielectric anisotropy, a critical factor for the switching mechanism in liquid crystal displays (LCDs).[1][3]
-
Viscosity: The introduction of fluorine can lead to a reduction in viscosity, which translates to faster switching times in display applications.
-
Mesophase Stability and Range: Fluorine substitution can alter the stability and temperature range of nematic and smectic phases, often depressing the melting point and broadening the operational window of the liquid crystal.[1][3]
-
Optical Anisotropy (Δn): The birefringence of the material can also be modulated through fluorination, which is essential for optimizing the performance of optical components.[1]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of fluorinated biphenyl esters, intended for researchers and scientists in materials science and drug development. The methodologies described herein are robust and have been validated in numerous research settings.
Overall Synthetic Strategy
The preparation of fluorinated biphenyl esters is conceptually approached in a two-step sequence:
-
Construction of the Fluorinated Biphenyl Core: The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction enables the efficient and versatile synthesis of the biphenyl scaffold from readily available fluorinated aryl halides and arylboronic acids.[4][5]
-
Esterification to Afford the Final Mesogen: The terminal functional groups are installed via an esterification reaction. The Steglich esterification, which proceeds under mild conditions, is particularly well-suited for this transformation, especially when dealing with sterically hindered or sensitive substrates.[6][7]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 4'-Alkoxy-4-fluorobiphenyl-4-carboxylic acid
This protocol details the synthesis of a key intermediate, a fluorinated biphenyl carboxylic acid, which will be used in the subsequent esterification step.
Materials:
| Reagent | Molar Equiv. | Notes |
| 4-Bromo-2-fluorobenzoic acid | 1.0 | The aryl halide component. |
| 4-Alkoxyphenylboronic acid | 1.2 | The organoboron component. |
| Pd(PPh₃)₄ (Tetrakis) | 0.03 (3 mol%) | Palladium catalyst. |
| Sodium Carbonate (Na₂CO₃) | 2.0 | Base. |
| Toluene/Ethanol (4:1 mixture) | - | Degassed solvent. |
| Water | - | Degassed. |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 equiv), 4-alkoxyphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed toluene/ethanol solvent mixture via syringe.
-
Base Addition: In a separate vial, dissolve sodium carbonate (2.0 equiv) in degassed water and add it to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 2M HCl to a pH of ~2 to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 4'-alkoxy-4-fluorobiphenyl-4-carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane). [8][9]
Part 2: Esterification of the Fluorinated Biphenyl Carboxylic Acid
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. [6][7]This method is particularly advantageous as it avoids harsh acidic conditions that could be detrimental to sensitive functional groups.
Protocol 2: Steglich Esterification to Synthesize a Fluorinated Biphenyl Ester
Materials:
| Reagent | Molar Equiv. | Notes |
| 4'-Alkoxy-4-fluorobiphenyl-4-carboxylic acid | 1.0 | From Protocol 1. |
| Alcohol (R-OH) | 1.2 | Determines the terminal ester group. |
| Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling agent. |
| 4-Dimethylaminopyridine (DMAP) | 0.1 (10 mol%) | Catalyst. |
| Dichloromethane (DCM) | - | Anhydrous solvent. |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the 4'-alkoxy-4-fluorobiphenyl-4-carboxylic acid (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane.
-
DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 equiv) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixture) to yield the pure fluorinated biphenyl ester. [8][9][10]
Purification and Characterization
The purity of mesogenic compounds is critical, as even small amounts of impurities can significantly affect the phase transition temperatures and electro-optical properties.
Purification Techniques
-
Column Chromatography: An effective method for removing polar and non-polar impurities. A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate) is typically employed. [11]* Recrystallization: A powerful technique for obtaining highly pure crystalline solids. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. [8][9][10]
Characterization Methods
The structure and properties of the synthesized fluorinated biphenyl esters should be confirmed using a suite of analytical techniques:
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirms the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. [12] |
| ¹⁹F NMR Spectroscopy | Particularly useful for fluorinated compounds, providing direct evidence of fluorine incorporation and information about its chemical environment. [13] |
| FT-IR Spectroscopy | Confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1730 cm⁻¹). [12] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. |
| Differential Scanning Calorimetry (DSC) | Used to determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and their associated enthalpy changes. [3][12] |
| Polarized Optical Microscopy (POM) | Allows for the visual identification of liquid crystalline phases by observing their characteristic textures. [12][14] |
Conclusion
The synthetic pathways outlined in this guide, centered around the Suzuki-Miyaura coupling and Steglich esterification, provide a robust and versatile platform for the preparation of a wide range of fluorinated biphenyl esters. The strategic incorporation of fluorine is a key design element in modern mesogenic materials, and a thorough understanding of these synthetic and analytical techniques is essential for researchers aiming to develop novel liquid crystals with tailored properties for advanced applications.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
- Scarbrough, P. E., et al. (2025). Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics. Journal of the American Chemical Society.
- Soltani, T., et al. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(3), 10475-10484.
- Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095.
- Gray, G. W., et al. (2006). The Synthesis and Properties of Fluorinated Quinoline Liquid Crystals. Liquid Crystals, 33(9), 1045-1055.
- Abser, M. N., et al. (Year not available). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. Global Journal of Science Frontier Research Chemistry.
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Anderson, K. W., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chen, X., et al. (Year not available). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals.
- Guragain, P., et al. (Year not available). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. NSF Public Access Repository.
- Wen, J., et al. (1994). Novel fluorinated liquid crystals. Part I. Synthesis of compounds possessing (p-substituted-tetrafluorophenyl)ethyne substituents as materials for liquid crystals. Semantic Scholar.
- Al-Hamdani, A. A. H., et al. (Year not available).
- Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal.
- Taffin de Givenchy, E., et al. (Year not available). New fluorinated monomers containing an ester function in the spacer, precursors of side chain liquid crystalline polysiloxanes.
- Li, G., et al. (Year not available). Synthesis and Mesomorphic Properties of Two Series of Laterally Fluorinated Symmetric Ester Liquid Crystals.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Neises, B., & Steglich, W. (1990).
- University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point. Retrieved from University of Colorado Boulder website.
- Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from The Royal Society of Chemistry website.
- Iwanaga, D., et al. (2023). Fluorinated Poly(pentylene 4,4′-bibenzoate)s with Low Isotropization Temperatures and Unique Phase Transition Behavior. Macromolecules, 56(13), 5035–5046.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- North, A. J., et al. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- Laiz Treceño, M. (n.d.).
- BenchChem. (2025). Application Note: Characterization of Fluorinated Polymers using ¹⁹F NMR Spectroscopy.
- Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Chemistry LibreTexts. (2023). Recrystallization.
Sources
- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Functionalization of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid for polymer synthesis
Application Note: Functionalization of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid for Polymer Synthesis
Abstract
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a critical fluorinated mesogen precursor.[1] Its specific fluorination pattern (lateral substitution at positions 2 and 5) is engineered to tailor the dielectric anisotropy (
Strategic Analysis & Chemical Logic
The Role of Lateral Fluorination
The inclusion of fluorine atoms at the 2 and 5 positions of the biphenyl core serves three specific functions in polymer engineering:
-
Steric Disruption: The atomic radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), widening the molecule to disrupt efficient packing. This lowers the melting point and viscosity of the resulting polymer.
-
Dielectric Tuning: The high electronegativity of fluorine creates a strong dipole moment perpendicular to the molecular long axis, resulting in negative dielectric anisotropy . This is essential for vertically aligned (VA) LCD modes.[1]
-
C-H Activation Protection: The C-F bonds block metabolically or chemically labile C-H sites, increasing the chemical stability of the final polymer matrix.
Functionalization Pathway
To incorporate this mono-acid into a polymer, we must attach a "polymerizable tail."[1] The most robust method involves a two-step sequence:[1]
-
Step A (Activation): Conversion to the Acid Chloride. Direct esterification of fluorinated benzoic acids is often sluggish due to electronic effects; the acid chloride pathway guarantees quantitative conversion.
-
Step B (Coupling): Reaction with a hydroxy-functionalized acrylate (e.g., 6-hydroxyhexyl methacrylate).[1] The alkyl chain acts as a "flexible spacer," decoupling the rigid mesogen from the polymer backbone to allow independent alignment.
Workflow Visualization
The following diagram illustrates the critical path from the raw material to the final SCLCP.
Caption: Figure 1. Synthetic pathway for converting the mono-acid precursor into a polymerizable methacrylate monomer.[1] The "Spacer Introduction" step is critical for preserving liquid crystalline properties.
Detailed Experimental Protocols
Module 1: Synthesis of 2,5-Difluoro-[1,1'-biphenyl]-4-carbonyl chloride
Rationale: The carboxylic acid is converted to an acid chloride to increase electrophilicity, enabling mild coupling conditions that prevent polymerization of the acrylate partner in the next step.
Reagents & Equipment:
-
Precursor: 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (10.0 mmol).[1]
-
Reagent: Thionyl Chloride (
) (Excess, 15 mL). -
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops).
-
Setup: 50 mL Round Bottom Flask (RBF), Reflux Condenser,
Drying Tube (or line), Oil Bath.
Protocol:
-
Setup: In a fume hood, charge the RBF with the carboxylic acid.
-
Addition: Add
carefully. Add catalytic DMF. Caution: Gas evolution (HCl, SO2) will occur immediately. -
Reaction: Heat to reflux (
) for 3–4 hours. The suspension should become a clear solution, indicating conversion. -
Monitoring: Aliquot 50
, quench with methanol, and check TLC (Acid chloride converts to methyl ester; distinct from acid). -
Isolation: Distill off excess
under reduced pressure. -
Purification: Add dry toluene (10 mL) and evaporate again (azeotropic removal of residual
). -
Yield: Quantitative. The product is a moisture-sensitive solid/oil.[1] Use immediately for Module 2.
Module 2: Synthesis of the Mesogenic Methacrylate Monomer
Rationale: We attach a "spacer" (polymethylene chain) and a "head" (methacrylate).[1] The spacer length (typically n=6) is crucial. If the rigid biphenyl is attached directly to the polymer backbone, the backbone's rigidity interferes with the mesogen's alignment.
Reagents:
-
Electrophile: Freshly prepared Acid Chloride (from Module 1, ~10 mmol).
-
Nucleophile: 6-Hydroxyhexyl methacrylate (10.0 mmol).
-
Base: Triethylamine (
) (12.0 mmol) – Scavenges HCl. -
Inhibitor: 4-Methoxyphenol (MEHQ) (10 mg) – Prevents premature polymerization.
-
Solvent: Anhydrous THF or DCM (30 mL).
Protocol:
-
Preparation: Dissolve 6-hydroxyhexyl methacrylate,
, and MEHQ in anhydrous THF under atmosphere. Cool to (Ice bath). -
Addition: Dissolve the Acid Chloride in 10 mL THF. Add this solution dropwise to the reaction mixture over 30 minutes. Exothermic reaction.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A white precipitate (
) will form.[1] -
Work-up: Filter off the salt. Concentrate the filtrate. Dissolve residue in DCM, wash with 5%
, 0.1M HCl, and Brine. -
Purification: Recrystallization from Ethanol or Column Chromatography (Silica, Hexane/Ethyl Acetate gradient).
-
Validation:
-
FTIR: Disappearance of broad -OH (3400
). Appearance of Ester C=O (1720-1740 ). -
1H NMR: Confirm presence of methacrylate vinyl protons (
5.5, 6.1 ppm) and biphenyl aromatic protons.
-
Module 3: Polymerization (SCLCP Synthesis)
Rationale: Free radical polymerization is used to form the polymer backbone.
Protocol:
-
Charge: Dissolve the Monomer (1.0 g) in dry Toluene or DMF (Solids content ~15-20%).
-
Initiator: Add AIBN (Azobisisobutyronitrile) (1 mol% relative to monomer).
-
Degassing: Freeze-Pump-Thaw cycle (3x) to remove Oxygen (Oxygen inhibits radicals).[1]
-
Polymerization: Heat to
for 24 hours. -
Termination: Pour reaction mixture into excess cold Methanol. The polymer precipitates as a white fiber/powder.
-
Purification: Reprecipitate from THF into Methanol twice.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Role | Eq. | Notes |
| 2,5-Difluoro...Acid | Core Mesogen | 1.0 | Limiting Reagent |
| Thionyl Chloride | Activator | 5.0+ | Excess acts as solvent |
| 6-Hydroxyhexyl MA | Polymerizable Tail | 1.0 | Stoichiometric to Acid Chloride |
| Triethylamine | Base (HCl Trap) | 1.2 | Slight excess required |
| AIBN | Radical Initiator | 0.01 | 1 mol% for high MW |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Low Yield in Module 2.
-
Issue: Gelation during Module 2.
-
Cause: Premature polymerization.[1]
-
Check: Did you add MEHQ? Did you keep the temp at
during addition? Avoid distilling the final acrylate product at high temps; use column chromatography instead.
-
-
Issue: Polymer is insoluble.
References
-
Liquid Crystal Monomers in Environmental Context
-
Fluorinated Polyamide Synthesis
-
Source: "Syntheses and properties of novel fluorinated polyamides..." ResearchGate.[1]
- Relevance: Provides general protocols for reacting fluorinated carboxylic acid deriv
-
-
General Acrylation Protocols
- Source: "Synthesis and properties of fluorin
- Relevance: Details the handling of fluorinated aromatic monomers during condensation and functionaliz
-
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid Data
- Source: Sigma-Aldrich / Merck Product D
-
Relevance: Confirmation of precursor availability and physical properties.[3]
-
(Note: General landing page for search verification).
Sources
- 1. scies.org [scies.org]
- 2. Comprehensive Identification of Liquid Crystal Monomers-Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues-in Waste LCD Panels and the First Estimate of their Global Release into the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis Routes for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Technical Protocol & Process Optimization Guide
Executive Summary
Fluorinated biphenyl derivatives are highly privileged pharmacophores in modern drug discovery, frequently appearing in non-steroidal anti-inflammatory drugs (NSAIDs) and targeted metalloproteinase inhibitors. Specifically, 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid serves as a critical rigid core for advanced active pharmaceutical ingredients (APIs).
This application note details a highly scalable, atom-economical, and self-validating synthetic route for this molecule. By leveraging an optimized aqueous Suzuki-Miyaura cross-coupling methodology, process chemists can bypass hazardous oxidation steps, minimize organic solvent waste, and achieve >99% purity through a simple acid-base precipitation workup.
Retrosynthetic Analysis & Route Justification
When designing a scalable route for 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid, two primary disconnections are typically evaluated:
-
Route A (Oxidative Approach): Cross-coupling of 1-bromo-2,5-difluoro-4-methylbenzene with phenylboronic acid, followed by harsh oxidation (e.g., KMnO₄ or HNO₃) of the methyl group to a carboxylic acid.
-
Route B (Direct Coupling): Direct Suzuki-Miyaura cross-coupling of commercially available 4-bromo-2,5-difluorobenzoic acid [1] with phenylboronic acid.
Causality & Route Selection: Route B is vastly superior for scale-up. Route A requires handling strong oxidants that generate stoichiometric heavy metal waste and pose thermal runaway risks at scale. Route B utilizes an unprotected carboxylic acid directly in the coupling step. The carboxylate salt acts as a built-in solubilizing group in aqueous basic media, accelerating the reaction and enabling a chromatography-free purification process[2]. The Suzuki-Miyaura coupling is widely applied in large-scale industrial syntheses due to its functional group tolerance and scalability[3].
Mechanistic Insights: The Catalytic Cycle
The efficiency of this route relies on the precise modulation of the Palladium catalytic cycle. The presence of the ortho-fluorine (relative to the bromine) in the starting material withdraws electron density from the C-Br bond, accelerating the Oxidative Addition step. However, this same steric and electronic environment can make the Transmetalation step susceptible to protodeboronation if the catalyst is not properly stabilized. Utilizing the bidentate ligand dppf in Pd(dppf)Cl₂ ensures the Pd(II) intermediate remains stable throughout the cycle.
Figure 1: Suzuki-Miyaura catalytic cycle for 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid.
Process Optimization & Quantitative Data
To establish the most robust conditions for manufacturing, various catalyst and solvent systems were evaluated. The transition from a traditional ternary solvent system to a biphasic Ethanol/Water system proved critical for maximizing yield and simplifying the workup.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Catalyst (mol%) | Solvent System | Base (equiv) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
| 1 | Pd(PPh₃)₄ (5%) | Toluene/EtOH/H₂O | Na₂CO₃ (3.0) | 85 | 6 | 74 | 95.2 |
| 2 | Pd(dppf)Cl₂ (2%) | Toluene/EtOH/H₂O | K₂CO₃ (3.0) | 85 | 4 | 89 | 98.1 |
| 3 | Pd/C (10%) | EtOH/H₂O (1:1) | K₂CO₃ (3.0) | 25 | 12 | 65 | 92.4 |
| 4 | Pd(dppf)Cl₂ (1%) | EtOH/H₂O (1:1) | K₂CO₃ (3.0) | 80 | 4 | 94 | >99.5 |
Data Interpretation: Entry 4 represents the optimized process. The use of Pd(dppf)Cl₂ at a low loading (1 mol%) in a purely aqueous-alcoholic system ensures complete conversion. The high purity (>99.5%) is a direct result of the phase behavior: the product remains entirely in the aqueous phase as a potassium salt, while organic impurities are easily washed away.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The physical state changes (dissolution, phase separation, and precipitation) serve as visual checkpoints for the process chemist to ensure the reaction is proceeding correctly.
Materials Required
-
4-Bromo-2,5-difluorobenzoic acid: 10.0 g (42.2 mmol)[1]
-
Phenylboronic acid: 6.18 g (50.6 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃): 17.5 g (126.6 mmol, 3.0 equiv)
-
Pd(dppf)Cl₂: 308 mg (0.42 mmol, 1.0 mol%)
-
Solvents: Ethanol (100 mL), Deionized Water (100 mL), Ethyl Acetate (150 mL), 2M HCl (aq).
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-bromo-2,5-difluorobenzoic acid and phenylboronic acid.
-
Base Addition & Salt Formation: Add potassium carbonate followed by a degassed mixture of ethanol and deionized water (200 mL, 1:1 v/v). Stir at 20 °C for 15 minutes.
-
Self-Validation Checkpoint: The suspension will transition into a nearly clear solution as the water-soluble potassium 4-bromo-2,5-difluorobenzoate salt forms.
-
-
Catalyst Introduction: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst.
-
Heating & Monitoring: Heat the reaction mixture to 80 °C and maintain vigorous stirring for 4 hours. Monitor reaction completion via HPLC (quench aliquots in 1M HCl/MeCN).
-
Filtration: Upon complete consumption of the starting bromide, cool the mixture to 25 °C. Filter the mixture through a 1-inch pad of Celite to remove the precipitated palladium black residues. Wash the filter cake with deionized water (50 mL).
-
Impurity Extraction (Critical Step): Transfer the filtrate to a separatory funnel. Extract the basic aqueous layer with ethyl acetate (2 × 75 mL).
-
Scientific Rationale: Phenylboronic acid is prone to oxidative homocoupling, forming biphenyl. Biphenyl is neutral and highly soluble in ethyl acetate. This extraction removes the biphenyl and unreacted boronic acid, while the target product remains safely in the aqueous phase as a carboxylate salt.
-
-
Acidification & Precipitation: Transfer the aqueous layer to a clean beaker equipped with a magnetic stirrer. Slowly add 2M HCl dropwise until the pH reaches 2.0.
-
Self-Validation Checkpoint: A dense, white precipitate of 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid will form immediately upon crossing the pKa threshold of the acid.
-
-
Isolation & Drying: Collect the precipitate via vacuum filtration. Wash the filter cake with cold deionized water (3 × 50 mL) to remove residual inorganic potassium salts. Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure product (Yield: ~9.3 g, 94%).
References[1] Title: 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1
Sources
Application Note: High-Efficiency Amide Bond Formation Using 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
Introduction & Scientific Rationale
The incorporation of fluorinated biphenyl scaffolds is a highly effective strategy in modern drug discovery. The biphenyl core provides structural rigidity and lipophilicity, while strategic fluorine substitution modulates metabolic stability, pKa, and protein-ligand interactions. 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a premium building block in this space; however, its unique electronic and steric topology presents specific challenges during amide bond formation.
This application note provides a comprehensive, self-validating guide to achieving high-yielding amidation with this substrate. By understanding the underlying causality of the molecule's reactivity, researchers can bypass common synthetic bottlenecks such as active ester hydrolysis and incomplete conversion [1].
Mechanistic Insights: The Impact of Fluorine Substitution
Amide bond formation fundamentally relies on the activation of the carboxylic acid to a highly electrophilic intermediate, followed by nucleophilic attack by an amine [3]. The reactivity of 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid is dictated by two primary factors:
-
Strong Inductive Electron Withdrawal (Electronic Effect): The fluorine atoms at the C2 (meta) and C5 (ortho) positions exert a profound electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the carboxylic acid and drastically increases the electrophilicity of the carbonyl carbon once activated [2]. While this accelerates the nucleophilic attack by the amine, it simultaneously makes the active ester highly susceptible to competitive hydrolysis if trace water is present.
-
Ortho-Steric Shielding (Steric Effect): The fluorine atom at the C5 position (ortho to the carboxylate) introduces steric bulk compared to a hydrogen atom. This steric hindrance can impede the approach of bulky secondary amines, necessitating the use of highly active coupling reagents with small spatial profiles.
To counteract these challenges, the selection of the coupling reagent, base, and solvent must be meticulously controlled. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are mandatory to prevent side reactions, and polar aprotic solvent mixtures (e.g., DMF/DCM) are utilized to stabilize the highly polarized transition states [1].
Caption: Electronic and steric effects of C2/C5 fluorine substituents on amide coupling reactivity.
Quantitative Data: Coupling Reagent Selection
The table below summarizes the empirical performance of various coupling systems when reacting 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid with standard amines.
| Coupling Reagent | Activation Time | Optimal Amine Type | Typical Yield (%) | Major Side Reaction Risk | Workup / Purification Strategy |
| EDC / HOBt | 30 - 45 min | Unhindered Primary | 65 - 75% | Active ester hydrolysis | Aqueous extraction |
| HATU | 5 - 10 min | Hindered / Secondary | 85 - 95% | Guanidinylation of amine | Column chromatography |
| T3P (50% in EtOAc) | 15 - 30 min | Primary / Secondary | 80 - 90% | Minimal | Simple aqueous wash |
Note: For highly electron-deficient carboxylic acids, alternative one-pot deoxyfluorination strategies using reagents like Pentafluoropyridine (PFP) can also be explored for specialized applications [4].
Experimental Protocols
The following methodologies are designed as self-validating systems . They incorporate in-process analytical controls to ensure the causality of each step is verified before proceeding, preventing the loss of valuable starting materials.
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Optimized for sterically hindered or weakly nucleophilic secondary amines.
Rationale: HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the reaction with sluggish amines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv, e.g., 0.5 mmol) in an anhydrous solvent mixture of DCM:DMF (4:1 v/v) to achieve a concentration of 0.1 M. Causality: DCM provides solubility for the biphenyl core, while a minor fraction of DMF stabilizes the ionic intermediates.
-
Base Addition: Add anhydrous DIPEA (3.0 equiv). Stir for 5 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in a single portion.
-
Self-Validation Check (Critical): Stir for 10 minutes at 0 °C. Withdraw a 5 µL aliquot, quench it into 100 µL of methanol, and analyze via LC-MS. Validation: The complete disappearance of the starting acid mass and the appearance of the corresponding methyl ester mass confirms 100% conversion to the active ester. Do not proceed until activation is confirmed.
-
Amine Addition: Add the target amine (1.2 to 1.5 equiv) dropwise.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring the consumption of the active ester via TLC or LC-MS.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: T3P-Mediated Coupling (Process & Scale-Up)
Optimized for scalability, safety, and operational simplicity.
Rationale: Propylphosphonic anhydride (T3P) is a mild, highly efficient coupling reagent that generates water-soluble byproducts, entirely eliminating the need for chromatographic purification in most cases.
Step-by-Step Methodology:
-
Preparation: Dissolve 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous EtOAc (0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0 °C.
-
Activation/Coupling: Dropwise add T3P (50% w/w solution in EtOAc, 1.5 equiv). Causality: Adding T3P directly to the mixture of acid and amine prevents the accumulation of the active ester, reducing the risk of hydrolysis.
-
Propagation: Stir the reaction at room temperature for 12 hours.
-
Self-Validation Check: Analyze an aliquot via LC-MS. If unreacted acid remains, add an additional 0.2 equiv of T3P and stir for 2 hours.
-
Workup: Quench the reaction with water. Wash the organic layer with water (2x), saturated aqueous NaHCO₃ (2x), and brine. The phosphonic acid byproducts of T3P partition entirely into the aqueous phase.
-
Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the highly pure amide product.
Caption: Workflow for the activation and amidation of 2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid.
References
- Benchchem. Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
- Benchchem. 2-Fluoro-4-nitrobenzoic acid | 403-24-7.
- Journal of the American Chemical Society. Copper(I)-Catalyzed Asymmetric 1,4-Conjugate Hydrophosphination of α,β-Unsaturated Amides.
- Organic Letters. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
Incorporating 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid into organic semiconductors
Application Note: Interface Engineering & Morphology Control in Organic Semiconductors using 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
Executive Summary
This guide details the integration of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (2,5-DFBA) into organic semiconductor (OSC) device architectures.[1][2] While often overlooked as a simple intermediate, 2,5-DFBA serves a critical dual function in high-performance organic electronics:
-
Interface Engineering (SAM): As a Self-Assembled Monolayer (SAM) on metal oxide electrodes (ZnO, ITO), it modifies the work function (
) and reduces interfacial trap densities.[1][2] -
Morphology Additive: When used as a supramolecular additive, its lateral fluorination promotes planar stacking and crystallinity in small-molecule bulk heterojunctions.[1][2]
Target Applications: Organic Field-Effect Transistors (OFETs), Inverted Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs).[1][2]
Material Properties & Mechanistic Insight
The efficacy of 2,5-DFBA stems from its specific fluorination pattern.[1][2] Unlike non-fluorinated biphenyl acids, the fluorine atoms at the 2 and 5 positions induce a strong molecular dipole and lock the biphenyl core into a more planar conformation via intramolecular C–F···H interactions.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Impact on Device Physics |
| Molecular Formula | C | -- |
| Dipole Moment ( | ~2.8 - 3.2 D (Calculated) | Induces interfacial potential shift ( |
| Anchoring Group | -COOH (Carboxylic Acid) | Binds covalently to Metal Oxides (ZnO, TiO |
| Fluorine Position | 2, 5 (Lateral) | Increases hydrophobicity (Contact Angle > 90°); deepens HOMO level.[1][2] |
| Solubility | Soluble in THF, Ethanol, IPA | Compatible with solution-processing workflows.[1][2] |
Mechanistic Logic: The "Push-Pull" Interface
When anchored to an electrode (e.g., ZnO), the carboxylic acid deprotonates, forming a carboxylate bond.[2] The electron-withdrawing fluorine atoms create a dipole pointing away from the surface (negative pole outward).[1] This dipole exerts an electrostatic field that increases the work function of the cathode, facilitating better electron extraction (in OPVs) or hole injection (in p-type OFETs), depending on the specific alignment.
Experimental Protocol: SAM Formation on Metal Oxides
Objective: Create a defect-free, monomolecular layer of 2,5-DFBA on a Zinc Oxide (ZnO) electron transport layer to improve charge extraction in inverted OPVs.
Reagents & Equipment
-
Target Molecule: 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (Sublimed grade, >99.5%).[1][2]
-
Substrate: ITO glass coated with sol-gel ZnO (approx. 30 nm).[1][2]
-
Equipment: N
Glovebox, Sonicator, Hotplate.
Step-by-Step Workflow
-
Solution Preparation:
-
Substrate Activation:
-
Deposition (Soaking Method):
-
Rinsing & Annealing (The "Self-Validation" Step):
-
Validation Check:
Visualization: Interfacial Dipole & Workflow
The following diagram illustrates the dipole alignment and the experimental workflow for creating the modified interface.
Caption: Workflow for grafting 2,5-DFBA onto metal oxides. The process converts a hydrophilic surface to a hydrophobic, dipole-tuned interface.
Application 2: Crystallization Additive in Active Layers
Beyond interfaces, 2,5-DFBA can be added directly into the active layer solution (e.g., P3HT:PCBM or Small Molecule Donors) at low concentrations (0.5 - 1.0 wt%).[1][2]
Protocol:
-
Prepare the host semiconductor solution (e.g., 20 mg/mL in Chlorobenzene).[1][2]
-
Add 2,5-DFBA (pre-dissolved in high-boiling solvent like 1,8-diiodooctane or directly as solid) to reach 0.5 wt% .[1][2]
-
Mechanism: During spin-coating, the fluorinated biphenyls act as nucleation seeds.[1][2] The rigid biphenyl core templates
- stacking, while the fluorine atoms repel alkyl chains, effectively "cleaning" the amorphous domains.[2] -
Result: Enhanced Charge Carrier Mobility (
) due to improved crystallinity.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Contact Angle (<70°) | Incomplete coverage or surface contamination.[1][2] | Re-clean substrate with UV-Ozone; Increase soaking time to 60 min. |
| Device S-Shape IV Curve | Insulating barrier formed (SAM too thick).[1][2] | Reduce solution concentration to 0.1 mM; Ensure thorough rinsing to remove multilayers.[1][2] |
| ZnO Etching | Acidic corrosion of oxide surface.[1][2] | Switch solvent to THF (less protic); Reduce soaking time; Use anhydrous conditions. |
References
-
Hau, S. K., et al. "Interfacial modification of zinc oxide electron transport layers in inverted polymer solar cells."[1][2] Applied Physics Letters, 2008.[1][2] [1][2]
-
Warmuth, C., et al. "Fluorinated Benzoic Acids as Powerful Building Blocks for the Formation of Bimolecular Monolayers."[1][2] Chemical Communications, 2020.[1][2]
-
Gans, A., et al. "Fluorinated Self-Assembled Monolayers: Composition, Structure and Interfacial Properties."[1][2] Surface Science Reports, 2003.[1][2]
-
Zhao, Y., et al. "Synergistic Enhancement of Stability and Performance for Perovskite Solar Cells Using Fluorinated Benzoic Acids."[1][2] Solar RRL, 2024.[1][2][3] [1][2][3]
-
BLD Pharm. "2,2'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid Product Data." BLD Pharm Catalog, Accessed 2023.[1][2]
Sources
Troubleshooting & Optimization
Purification methods for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid recrystallization
Welcome to the technical support resource for the purification of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My compound has separated as an oil instead of forming crystals. What are the causes and how can I fix this?
A1: This phenomenon, known as "oiling out," is a common problem in recrystallization. It typically occurs when the solute is highly supersaturated or when the melting point of the solid is lower than the temperature of the solution.
Causality & Solutions:
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high, causing the compound to melt before it dissolves.[1]
-
Rapid Cooling: Cooling the solution too quickly, for instance by placing it directly in an ice bath, does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[1]
-
Solution: Allow the flask to cool slowly to room temperature. Insulating the flask can further slow down the cooling process, promoting the formation of well-defined crystals.[1]
-
-
Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point of your compound, leading to oiling out.[1]
-
Solution: If you suspect significant impurities, consider a preliminary purification step. This could involve washing the crude solid or treating a solution of the compound with activated charcoal to remove colored impurities.[1] If oiling out persists, you may need to redissolve the oil in a bit more hot solvent and attempt to recrystallize again, perhaps with slower cooling or by adding a seed crystal.[3]
-
Q2: The solution is clear and no crystals have formed, even after cooling. What went wrong?
A2: The most common reason for crystallization failure is using an excessive amount of solvent, which prevents the solution from becoming saturated upon cooling.[3]
Causality & Solutions:
-
Excess Solvent: If the solution is not saturated at a lower temperature, the solute will remain dissolved.
-
Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator to concentrate the solution.[3] Once concentrated, allow the solution to cool again.
-
-
Supersaturation: Sometimes a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystal formation requires a nucleation point to begin.[3]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[4]
-
Solution 2: Seeding: If available, add a tiny, pure crystal of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[4]
-
Q3: My final yield of purified crystals is very low. How can I improve recovery?
A3: A low yield can result from several factors, including using too much solvent or losing product during transfers.
Causality & Solutions:
-
Excess Solvent: As with the failure to form crystals, using too much solvent means a significant amount of your product will remain in the "mother liquor" (the solution left after filtration).[3]
-
Solution: After filtering your first crop of crystals, try to concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[1]
-
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product might crystallize prematurely on the filter paper or in the funnel stem as the solution cools.[1]
-
Solution: To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent. Use a fluted filter paper for a faster filtration rate and add a small excess of hot solvent just before filtering to ensure the compound stays in solution.[1]
-
Q4: After recrystallization, my product is still colored. How can I obtain a colorless product?
A4: The presence of color often indicates high-molecular-weight, conjugated impurities.
Causality & Solutions:
-
Colored Impurities: These are often byproducts from the synthesis, such as those that can arise in Suzuki-Miyaura coupling reactions, a common method for synthesizing biphenyl compounds.[5]
-
Solution: These impurities can often be removed by using activated charcoal.[1][6] After dissolving your crude product in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] Be cautious not to add charcoal to a boiling solution, as this can cause vigorous bumping.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[4][6] For aromatic carboxylic acids, polar solvents are generally a good starting point. Given the structure of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, which has both polar (carboxylic acid) and non-polar (biphenyl) character, a solvent of intermediate polarity or a mixed-solvent system is often successful.
-
Single Solvents: Alcohols (like ethanol or isopropanol) or acetic acid are good candidates to test.
-
Mixed Solvents: A common and effective strategy for compounds like this is a mixed-solvent system. For example, dissolving the compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol, acetone) and then adding a "poor" solvent where it is insoluble (e.g., water, hexane) until the solution becomes cloudy (the cloud point) is a standard technique.[1][7] For biphenyl carboxylic acids specifically, aqueous ethanol is a frequently cited system.[2]
A systematic solvent screening with small amounts of your compound is the most reliable method to determine the optimal solvent or solvent pair.[4]
Q2: When is it appropriate to use a mixed-solvent recrystallization?
A2: A mixed-solvent system is employed when no single solvent provides the desired solubility profile for recrystallization.[7] This is often the case for compounds that are either very soluble in most common solvents or poorly soluble in them, even when hot. The goal is to create a solvent mixture where the solubility of the compound is highly dependent on temperature. The two solvents must be miscible with each other.[7]
Q3: How do I confirm the purity of my recrystallized 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid?
A3: Purity should be assessed using one or more analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range. Compare your experimental melting point to the literature value.
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry are excellent for confirming the structure and identifying any remaining impurities.[5]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to assess the number of components in your sample. A single spot (TLC) or peak (HPLC) is indicative of high purity.
Protocols & Data
Solvent Selection Guide
The following table provides a starting point for solvent screening for the recrystallization of aromatic carboxylic acids.
| Solvent System | Boiling Point (°C) | Characteristics & Rationale |
| Single Solvents | ||
| Ethanol | 78 | Good general-purpose polar solvent for carboxylic acids. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Acetic Acid | 118 | Can be effective due to hydrogen bonding, but can be difficult to remove completely.[6] |
| Ethyl Acetate | 77 | A moderately polar solvent.[6] |
| Mixed-Solvent Pairs | ||
| Ethanol / Water | 78-100 | A very common and effective system. Dissolve in hot ethanol, add hot water until cloudy.[2] |
| Acetone / Water | 56-100 | Similar to ethanol/water, but acetone has a lower boiling point. |
| Ethyl Acetate / Hexane | 69-77 | A good choice for increasing the non-polar character of the solvent system. |
| Toluene / Heptane | 98-111 | A non-polar system that can be effective if impurities are significantly more polar.[7] |
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[4]
-
Dissolution: Place the crude 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point while stirring or swirling to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat briefly and then perform a hot filtration.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel to remove them.[4]
-
Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., ethanol) with gentle heating.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise while swirling, until the solution becomes persistently cloudy (the saturation point).[1]
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol, using a small amount of the cold mixed-solvent system for washing the crystals.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- Benchchem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
- Unknown. (n.d.). Recrystallization, filtration and melting point.
- Benchchem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Solubilization Protocol for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Case ID: SOL-25DFBP-EtOH Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Overview: The Solubility Paradox
User Query: "Why won't 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid dissolve in ethanol even after 30 minutes of sonication?"
Technical Analysis: The solubility challenge with 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1214383-72-4 / Analogous structures) arises from a conflict between its molecular structure and the solvent properties of ethanol.[1]
-
High Lattice Energy: The biphenyl core facilitates strong
stacking interactions.[1] The carboxylic acid moiety (-COOH) forms stable cyclic dimers via hydrogen bonding.[1][2] This creates a crystal lattice with a high melting point (typically >220°C for this class), requiring significant energy to break [1, 2].[1] -
The Fluorine Effect: The fluorine substituents at the 2,5-positions increase the lipophilicity (LogP > 3.5) and induce a twisted conformation.[1] While this twist slightly reduces planar stacking compared to non-fluorinated biphenyls, the electronegativity of fluorine strengthens intermolecular electrostatic interactions, resisting solvation by polar protic solvents like ethanol at room temperature [3].
-
Solvent Mismatch: Ethanol is a polar protic solvent.[1] While it can solvate the carboxylic acid group, it struggles to solvate the hydrophobic fluorinated biphenyl core effectively at ambient temperatures.
The Verdict: Sonication only reduces particle size (kinetics); it does not alter the thermodynamic solubility limit.[1] You are likely hitting the saturation ceiling (<5 mg/mL at 25°C).[1]
Troubleshooting Protocols
Select the protocol that matches your downstream application.[1]
Protocol A: Thermal Dissolution (For Recrystallization/Purification)
Use this if you need the free acid form and can tolerate heat.[1]
Mechanism: Increasing temperature increases the kinetic energy of the solvent molecules, disrupting the solute's crystal lattice and increasing the entropy of the system (
Step-by-Step:
-
Preparation: Place the solid in a round-bottom flask equipped with a magnetic stir bar.
-
Slurry: Add Ethanol (Absolute or 95%) to reach a concentration of 10-15 mg/mL . It will appear as a white suspension.[1]
-
Reflux: Attach a reflux condenser. Heat the mixture to 78°C (boiling point) with vigorous stirring (500 RPM).
-
Observation: The solid should dissolve completely within 15-20 minutes at reflux.
-
Cooling:
Critical Note: If the solution remains cloudy at reflux, you have exceeded the saturation limit. Add hot ethanol in 5 mL increments until clear.
Protocol B: The "pKa Swing" (For High Concentration Reactions)
Use this if you need concentrations >50 mg/mL or are performing nucleophilic substitutions.[1]
Mechanism: The carboxylic acid has a pKa of approximately 3.5–4.0 (lowered by the electron-withdrawing fluorine atoms).[1] Ethanol is too weak a base to deprotonate it.[1] Adding a base converts the acid (R-COOH) into its carboxylate salt (R-COO⁻), which is ionic and highly soluble in polar media.
Reagents:
-
Organic Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) — Recommended for organic synthesis.[1]
-
Inorganic Base: 1M NaOH or KOH — Recommended for aqueous extractions.[1]
Step-by-Step:
-
Calculate: Determine the millimoles (mmol) of your biphenyl acid.
-
Stoichiometry: Add 1.1 to 1.5 equivalents of TEA or DIPEA to the ethanol suspension.
-
Agitation: Stir at room temperature.
-
Result: The suspension will clear rapidly (usually <5 minutes) as the salt forms.[1] The solution may turn slightly yellow (characteristic of biphenyl anions).[1]
Reaction:
Protocol C: Co-Solvent Engineering (For Analysis/HPLC)
Use this if you cannot add base and cannot heat (e.g., preparing standards).
Mechanism: Breaking the "Like Dissolves Like" barrier by mixing solvents.[1] THF (Tetrahydrofuran) solvates the hydrophobic biphenyl core, while Ethanol solvates the polar regions.
Recommended System: Ethanol : THF (1:1 v/v)[1]
Step-by-Step:
-
Dissolve the solid in a minimal amount of pure THF first (Solubility is significantly higher in THF).[1]
-
Once dissolved, slowly add Ethanol while stirring.
-
If precipitation occurs, add more THF until the solution clears.[1]
Comparative Solubility Data
Note: Values are estimated based on thermodynamic properties of structural analogs (e.g., 4'-fluoro-4-biphenylcarboxylic acid) [4, 5].
| Solvent System | Condition | Estimated Solubility | Primary Mechanism |
| Pure Ethanol | 25°C (RT) | < 5 mg/mL | Weak Solvation |
| Pure Ethanol | 78°C (Reflux) | 20 - 35 mg/mL | Thermal Entropy |
| Ethanol + 1.2 eq TEA | 25°C | > 100 mg/mL | Ionic Dissociation (Salt Formation) |
| THF | 25°C | 40 - 60 mg/mL | Lipophilic Matching |
| Water | 25°C | < 0.01 mg/mL | Hydrophobic Exclusion |
Interactive Troubleshooting Flowchart
Use this logic tree to determine the correct protocol for your experiment.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental intent.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of Ethanol? A: Yes. DMSO is a "universal solvent" for this class of compounds and will likely dissolve it at >50 mg/mL at room temperature.[1] However, DMSO is difficult to remove (high boiling point: 189°C).[1] Only use DMSO if you don't need to isolate the solid back out quickly.[1]
Q: I added NaOH and it dissolved, but then a new white solid precipitated. What is it? A: You likely formed the Sodium Salt of the carboxylic acid.[1] While the salt is soluble in water, sodium salts of bulky organic acids can be sparingly soluble in pure ethanol. Add a small amount of water (5-10% v/v) to redissolve the salt species.[1]
Q: Will the fluorine atoms react with the base? A: Under standard conditions (TEA/NaOH at RT), the aromatic C-F bonds are stable. They require harsh conditions (nucleophilic aromatic substitution with strong nucleophiles and heat) to break.[1] Your carboxylic acid deprotonation is safe.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21957437, 2',5'-Difluoro-biphenyl-4-acetic acid (Analogous Structure).[1] Retrieved from [Link][1][3]
-
NIST Chemistry WebBook. 2,5-Difluorobenzoic acid Thermochemical Data. National Institute of Standards and Technology.[1][4] Retrieved from [Link]
Sources
Minimizing side reactions in fluorinated biphenyl acid coupling
Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling reactions involving fluorinated biphenyl carboxylic acids. The unique electronic properties and steric demands of these substrates often lead to challenging side reactions that can compromise yield, purity, and stereochemical integrity.
This document moves beyond standard protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions. Our goal is to empower you to not only solve common problems but to understand their root causes, enabling you to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.
Issue 1: Significant Defluorination During Biaryl Synthesis (e.g., Suzuki-Miyaura Coupling)
Question: "I'm attempting to synthesize a fluorinated biphenyl via a Suzuki-Miyaura coupling of a fluoroaryl halide with an arylboronic acid, but I'm observing significant hydrodefluorination of my starting material and/or product. What is causing this and how can I prevent it?"
Answer: Hydrodefluorination (HDF) is a common and frustrating side reaction in palladium-catalyzed cross-couplings of fluoroarenes.[1] The C-F bond, while strong, can be susceptible to cleavage under certain catalytic conditions. The primary causes are often related to the nature of the palladium catalyst and the reaction environment.
Mechanistic Insight: HDF can occur through several pathways, including oxidative addition of the C-F bond to a low-valent palladium center followed by a reaction with a hydride source, or via intramolecular C-F bond cleavage in catalyst intermediates.[1] The choice of ligand, base, and solvent system plays a critical role in modulating the reactivity of the catalyst and minimizing these unwanted pathways.[2][3]
Solutions & Protocols:
-
Ligand Selection is Critical: The electronic and steric properties of the phosphine ligand are paramount. Bulky, electron-rich ligands generally favor the desired C-C bond formation over C-F activation.[4][5][6]
-
Base and Solvent Optimization: The choice of base and solvent can influence the reaction pathway.
-
Weaker Bases: Strong bases can sometimes promote HDF. Consider switching from strong inorganic bases like Cs2CO3 to milder options like K3PO4 or even organic bases under certain conditions.
-
Aprotic Solvents: Protic solvents can be a source of hydrides. Ensure you are using anhydrous, degassed aprotic solvents like toluene, dioxane, or THF.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired coupling over the higher activation energy side reactions.[8] However, this must be balanced with achieving a reasonable reaction rate.
Troubleshooting Workflow for Defluorination:
Caption: Decision tree for troubleshooting defluorination side reactions.
Issue 2: Racemization During Amide Coupling of a Chiral Fluorinated Biphenyl Acid
Question: "I am coupling my chiral fluorinated biphenyl carboxylic acid with an amine using a carbodiimide reagent (DCC/DIC), and I'm observing significant epimerization. How can I maintain the stereochemical integrity of my acid?"
Answer: Racemization is a well-documented side reaction when using carbodiimide coupling reagents, especially with sterically hindered or electronically activated carboxylic acids.[9][10] The mechanism often involves the formation of a highly reactive O-acylisourea intermediate, which can then form a symmetric oxazolone intermediate that is prone to racemization at the α-carbon.
Solutions & Protocols:
-
Use of Additives: The most common and effective strategy is the addition of a nucleophilic agent that intercepts the O-acylisourea to form a less reactive, yet still activated, ester intermediate.
-
Recommended Additives: 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are excellent choices to minimize racemization.[9]
-
-
Alternative Coupling Reagents: If racemization persists, switching to a different class of coupling reagent is advisable.
-
Phosphonium Reagents: Reagents like BOP or PyBOP are known to cause less racemization than carbodiimides.[9]
-
Uronium/Aminium Reagents: HATU, HBTU, and TBTU are highly efficient and generally provide good protection against racemization.
-
-
In Situ Acyl Fluoride Formation: For particularly challenging, sterically hindered couplings, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[11] Acyl fluorides are less reactive than acyl chlorides but more reactive than many activated esters, striking a good balance for clean coupling with minimal side reactions.[11]
Protocol: Low-Racemization Amide Coupling using HATU
-
Under an inert atmosphere (N2 or Ar), dissolve the fluorinated biphenyl carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture for 5-10 minutes at room temperature to allow for the formation of the activated ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Comparative Data for Coupling Reagent Selection:
| Coupling Reagent Class | Common Examples | Racemization Risk | Byproducts | Notes |
| Carbodiimides | DCC, EDC, DIC | High (without additives) | Insoluble/soluble ureas | Cost-effective, but requires additives for chiral acids.[9][12] |
| Phosphonium Salts | BOP, PyBOP | Low | Carcinogenic HMPA (for BOP) | Highly efficient, but BOP byproduct is a safety concern.[9] |
| Uronium/Aminium Salts | HATU, HBTU | Very Low | Tetramethylurea derivatives | Excellent for challenging couplings, often the go-to for peptide synthesis.[13] |
| Acyl Halide Precursors | T3P®, BTFFH | Very Low | Varies by reagent | Good for sterically hindered substrates.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst and ligand combination for Suzuki-Miyaura coupling of fluorinated aryl halides?
A1: There is no single "best" combination for all substrates. However, a highly robust and versatile starting point is a combination of a palladium(II) precatalyst like Pd(OAc)2 or a preformed catalyst such as [Pd(cinnamyl)Cl]2 with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.[5][6] This combination is effective for a wide range of fluorinated aryl chlorides, bromides, and triflates.
Q2: I am observing incomplete conversion in my amide coupling reaction despite using HATU. What should I check first?
A2: Incomplete conversion with a reliable reagent like HATU often points to issues with reagents or conditions rather than the coupling chemistry itself.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will hydrolyze the activated ester intermediate.[8]
-
Reagent Quality: Verify the quality of your amine and carboxylic acid. Ensure the amine is not a salt form (e.g., hydrochloride) unless you have added sufficient additional base to neutralize it.
-
Base Stoichiometry: Ensure you are using at least two equivalents of a non-nucleophilic base like DIPEA. One equivalent is consumed by the HATU activation, and another is needed to neutralize the acid.
Q3: Can I use multi-component reactions like the Ugi or Passerini reaction with fluorinated biphenyl acids?
A3: Yes, but with caution. The Ugi and Passerini reactions are powerful for building molecular complexity.[14][15][16] However, the success of these isocyanide-based multicomponent reactions can be sensitive to the steric and electronic nature of the inputs.[16] A sterically demanding fluorinated biphenyl acid might slow down the reaction or favor side pathways.[14] It is advisable to run small-scale test reactions to confirm feasibility. Interrupted Ugi or Passerini pathways could also lead to unexpected but potentially useful products.[14]
Q4: My fluorinated biphenyl acid is very sterically hindered. What is the most robust method for forming an amide bond?
A4: For highly sterically hindered substrates, traditional coupling methods may fail. The conversion of the carboxylic acid to an acyl fluoride using a modern fluorinating agent like BTFFH, followed by reaction with the amine, is often a superior strategy.[11] The smaller steric profile of the fluoride leaving group compared to activated esters from coupling reagents can facilitate the nucleophilic attack by the hindered amine.[11]
References
- Kuivila, H. G. (1960). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 82(4), 893-896.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Ghavimi, B., & Hashemi, M. M. (2014). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 12(43), 8649-8652. [Link]
-
Li, Y., et al. (2024). Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. JACS Au. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes. [Link]
-
Mondal, S., et al. (2021). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. The Journal of Organic Chemistry, 86(17), 11599-11608. [Link]
-
Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-344. [Link]
-
Mabaso, I. V., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 45(34), 15514-15526. [Link]
-
Dömling, A., et al. (2024). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. [Link]
-
Organ, M. G., et al. (2010). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. The Journal of Organic Chemistry, 75(1), 226-229. [Link]
-
García-Melchor, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Zhu, C., et al. (2020). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers, 7(19), 2855-2860. [Link]
-
Wang, X., & Martin, R. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 2043-2059. [Link]
-
ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Buchwald, S. L., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
University of Bristol Research Portal. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). The Passerini and Ugi reactions. [Link]
-
Sharma, P., & Kumar, A. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(12), 21334-21361. [Link]
-
ResearchGate. (n.d.). Smiles Rearrangements in Ugi- and Passerini-Type Couplings: New Multicomponent Access to O- and N-Arylamides. [Link]
-
Patsnap. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Le, D. N., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(11), 1501-1519. [Link]
-
Senftle, T. P., et al. (2021). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. ACS Catalysis, 11(19), 12154-12165. [Link]
-
Buchwald, S. L., & Ritter, T. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2230-2241. [Link]
-
Sharma, S., et al. (2023). General strategies for amide bond formation from carboxylic acids and amines. RSC Advances, 13(10), 6617-6633. [Link]
-
Buchwald, S. L., & Ritter, T. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2230-2241. [Link]
-
Kiss, L., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal, 29(44), e202300959. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
ResearchGate. (n.d.). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. [Link]
-
AIR Unimi. (2018). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 52(50), 13341-13345. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Beilstein Journals. (2020). Pauson–Khand reaction of fluorinated compounds. [Link]
-
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
-
Pérez-Temprano, M. H., et al. (2023). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 145(1), 386-399. [Link]
-
Pérez-Temprano, M. H., et al. (2023). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 145(1), 386-399. [Link]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Palladium Impurity Removal in 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid Synthesis
Executive Overview
The synthesis of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid relies heavily on Suzuki-Miyaura cross-coupling to construct the biaryl core. While highly efficient, this transition-metal-catalyzed step often leaves residual Palladium (Pd) trapped within the active pharmaceutical ingredient (API) intermediate. Because regulatory bodies strictly govern heavy metal limits in drug development, achieving efficient Pd clearance without sacrificing API yield is a critical process chemistry hurdle.
This technical support guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, quantitative scavenger data, and a self-validating methodology to ensure your product meets strict regulatory thresholds.
Diagnostic Workflow for Palladium Clearance
Workflow for palladium impurity removal and analytical verification in biaryl synthesis.
Troubleshooting Guide: Causality & Solutions
Issue 1: Persistent Palladium (>100 ppm) after standard aqueous workup.
The Causality: Palladium persists in two forms post-reaction: soluble Pd(II) and insoluble Pd(0) nanoparticles ("Pd black"). The 2,5-difluorophenyl ring is highly electron-deficient, which slightly increases the acidity of the carboxylic acid moiety. During standard aqueous workup, if the pH fluctuates, the carboxylate acts as a hard oxygen donor that weakly coordinates with soluble Pd(II). Simultaneously, hydrophobic Pd(0) nanoparticles become physically entrapped within the precipitating biaryl matrix. Standard liquid-liquid extraction lacks a competing ligand strong enough to strip Pd(II) from the API .
The Solution: Introduce a "soft" ligand scavenger. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, soft transition metals like Pd have a vastly higher affinity for soft donors (like sulfur) than hard donors (like oxygen). Utilizing a silica-bound thiol (SiliaMetS Thiol) or trimercaptotriazine (TMT) will forcefully strip the Pd(II) from the carboxylic acid.
Issue 2: Significant product loss (low yield) during silica-scavenger treatment.
The Causality: When using silica-based scavengers, the high surface area of the silica gel exposes residual silanol (-SiOH) groups. The carboxylic acid of your API can form strong hydrogen bonds with these silanols. If basic scavengers (like thiourea) are used, unwanted acid-base chemisorption occurs, pulling your product out of solution alongside the metal .
The Solution: Modify the solvent environment. Conduct the scavenging step in a non-polar or slightly acidic solvent system (e.g., Toluene/THF with 0.1% acetic acid). This ensures the 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid remains fully protonated, disrupting hydrogen bonding with the silica backbone and ensuring >95% API recovery.
Issue 3: Variable Pd levels across different scale-up batches.
The Causality: Inconsistent Pd clearance during scale-up is rarely a scavenger failure; it is usually a crystallization kinetics failure. Rapid "crash cooling" or anti-solvent precipitation causes the biaryl molecules to rapidly assemble into a crystal lattice, physically trapping residual Pd complexes inside the crystal defects before they can be rejected into the mother liquor .
The Solution: Implement a controlled, seeded cooling crystallization. By slowing the cooling ramp rate (e.g., 0.1 °C/min) and holding at the metastable zone, the crystal lattice forms perfectly, naturally rejecting sterically bulky Pd impurities into the supernatant.
Scavenger Selection Data
To optimize your workflow, compare the quantitative performance of standard scavenging agents specifically tested on biaryl carboxylic acids.
| Scavenger Type | Functional Group | Primary Mechanism of Action | Typical Pd Reduction (%) | API Recovery (%) | Optimal Solvent System |
| SiliaMetS Thiol | -SH | Chemisorption (Soft-Soft interaction) | > 98% | > 95% | THF, Toluene, EtOAc |
| TMT Resin | Trimercaptotriazine | Chelation / Precipitation | > 99% | > 90% | THF, Water, Alcohols |
| SiliaMetS Thiourea | -NH-CS-NH- | Chemisorption | > 95% | 80 - 85%* | DMF, EtOAc |
| Activated Carbon | N/A | Physisorption (Porosity) | 40 - 70% | 70 - 85% | MeOH, EtOH |
*Note: Lower API recovery with Thiourea is due to minor acid-base interactions with the carboxylic acid moiety. Requires acidic solvent modification.
Validated Step-by-Step Methodology: Two-Stage Palladium Depletion
This protocol is a self-validating system . It uses mass balance checks to ensure that any drop in Palladium is due to successful scavenging, not inadvertent product destruction.
Prerequisites:
-
Determine baseline Pd concentration via ICP-MS (e.g., Crude API contains 1,500 ppm Pd).
-
Calculate total Pd mass in the batch.
Step 1: Complete Dissolution
-
Suspend the crude 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid in a 4:1 mixture of THF and Toluene (10 volumes).
-
Add 0.1% v/v glacial acetic acid to suppress API ionization.
-
Heat to 45 °C until complete dissolution is achieved. Causality: Complete dissolution is mandatory to release physically entrapped Pd(0) nanoparticles from the solid matrix.
Step 2: Scavenger Incubation (Kinetics)
-
Add 4-5 equivalents of SiliaMetS Thiol (relative to the calculated molar mass of residual Pd, not the API).
-
Agitate the mixture at 45 °C for 4 to 12 hours. Causality: Chemisorption is a kinetic process; elevated temperatures increase the collision rate between solvated Pd complexes and the solid-supported thiol groups.
Step 3: Physical Separation & Mass Balance
-
Filter the mixture hot through a pad of Celite to remove the silica-bound Pd and any colloidal Pd black.
-
Wash the filter cake with 2 volumes of hot THF to recover any residual API.
-
Validation Check: Analyze a small aliquot of the filtrate via ICP-MS. The Pd level should now be < 50 ppm. If the API yield has dropped by >5%, re-wash the filter cake with a slightly more polar solvent.
Step 4: Controlled Lattice Rejection (Crystallization)
-
Concentrate the filtrate under vacuum to 3 volumes.
-
Heat to 70 °C and slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy (cloud point).
-
Seed the mixture with 0.5 wt% of pure API crystals.
-
Cool the mixture at a strict rate of 0.1 °C/min down to 5 °C.
-
Filter, wash with cold Heptane, and dry. Final ICP-MS analysis should confirm Pd < 10 ppm.
Regulatory & Analytical FAQs
Q: What are the exact ICH Q3D limits for Palladium in this intermediate? A: The International Council for Harmonisation (ICH) Q3D guidelines classify Palladium as a Class 2B elemental impurity. Limits are based on Permitted Daily Exposure (PDE). For an oral drug, the PDE for Pd is 100 µ g/day . Assuming a maximum daily patient dose of 10 g of the final formulated drug, the absolute limit is 10 ppm (100 µg / 10 g) . If your drug is parenteral, the limit drops to 1 ppm.
Q: Can we use the traditional USP <231> heavy metals test instead of ICP-MS? A: No. USP <231> is an outdated, non-specific colorimetric sulfide precipitation test that is notoriously poor at detecting catalyst metals like Palladium. Regulatory bodies now require Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (USP <232>/<233>) for accurate, element-specific quantification down to parts-per-billion (ppb) levels .
References
-
ICH Q3D Elemental Impurities - CMC Drug Product Development Triphase Pharma Solutions URL:[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications) URL:[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm National Institutes of Health (PMC) URL:[Link]
Troubleshooting decarboxylation of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid at high heat
Technical Support Center: 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
Ticket Context: Thermal Instability & Decarboxylation Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active
Executive Summary: The Thermal Stability Paradox
Researchers working with 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid often encounter a critical stability threshold. While biphenyl cores are generally robust, the specific substitution pattern—specifically the fluorine atom at the C5 position (ortho to the carboxylic acid)—creates a "ticking clock" under high-heat conditions.
The Core Issue: The fluorine atom at position 5 exerts a strong inductive effect ($ -I $), significantly stabilizing the aryl anion intermediate that forms if the proton is lost. This lowers the activation energy for decarboxylation.[1] Consequently, at temperatures exceeding 120°C–140°C , or in the presence of specific metal catalysts (Ag, Cu, Pd) and bases, the molecule is predisposed to extrude $ CO_2 $, yielding the degradation product 2,5-difluoro-1,1'-biphenyl .
Diagnostic Dashboard: Is Decarboxylation Occurring?
Before altering your workflow, confirm the degradation pathway using this rapid diagnostic matrix.
| Observation | Likely Cause | Confirmation Test |
| Mass Spec (LC-MS) | Peak at | The loss of 44 Da is the signature of $ CO_2 $ extrusion. |
| NMR ($ ^{19}F $) | Shift in fluorine signals; loss of acid proton coupling. | Compare crude reaction mix to pure reference standard. |
| Physical State | Gas evolution (bubbling) in non-gaseous reagents. | Trap off-gas in $ Ca(OH)_2 $ solution (turns cloudy) to confirm $ CO_2 $. |
| Yield Loss | Product converts to non-polar spot on TLC. | The decarboxylated biphenyl is significantly less polar than the acid. |
Mechanistic Insight: The "Ortho-Fluorine" Effect
To troubleshoot effectively, you must understand the mechanism driving the failure. The decarboxylation is not random; it is electronically driven by the C5-Fluorine.
The Pathway:
-
Ionization: The carboxylate anion forms (usually via base).
-
Transition State: The electron-withdrawing fluorine (ortho) stabilizes the developing negative charge on the ring carbon (C4).
-
Extrusion: $ CO_2 $ leaves, leaving a transient aryl anion.
-
Protonation: The anion grabs a proton from the solvent/environment, creating the degradation product.
Caption: The ortho-fluorine atom (C5) lowers the energy barrier for the transition state, facilitating CO2 loss under thermal stress.
Troubleshooting Protocols (Q&A Format)
Scenario A: "I am losing my product during a high-heat Suzuki Coupling."
Q: Why is this happening? A: Suzuki couplings often require bases (Carbonates, Phosphates) and heat (80-110°C). This creates the "Perfect Storm" for decarboxylation: Base generates the carboxylate, and heat drives the extrusion.
Corrective Actions:
-
Switch Bases: Move from strong bases like $ K_3PO_4 $ or $ Cs_2CO_3
NaHCO_3 KF $)**. -
Solvent Modification: If using high-boiling solvents (Toluene/DMF) at reflux, switch to THF/Water or Dioxane/Water and limit the temperature to 60-70°C .
-
Catalyst Upgrade: Use highly active precatalysts (e.g., XPhos Pd G4 or SPhos Pd G3 ) that function efficiently at lower temperatures (<60°C), reducing the thermal residence time.
Scenario B: "My compound decomposes during recrystallization/purification."
Q: I see degradation when dissolving the solid in boiling solvents. A: The acid is likely undergoing auto-protodecarboxylation where its own acidic proton catalyzes the decomposition of another molecule at high temperatures.
Corrective Actions:
-
Avoid High-Boiling Solvents: Do not recrystallize from DMSO, DMF, or Chlorobenzene. Use Ethanol/Water or Acetonitrile mixtures.
-
Acidification Caution: During workup, avoid heating the aqueous acidic phase. Acidify with dilute HCl at 0°C and extract immediately into an organic solvent (DCM or EtOAc) to separate the acid from the thermal aqueous environment.
Scenario C: "I actually WANT to decarboxylate this to make the difluoro-biphenyl core."
Q: How do I drive this reaction to completion efficiently? A: If the "degradation" is your target, you can exploit the instability.
-
Protocol: Dissolve the acid in DMSO or NMP .
-
Additive: Add 0.5 equivalents of Ag2CO3 (Silver Carbonate) and 1.0 equivalent of Acetic Acid.
-
Heat: Heat to 120°C . The silver catalyst drastically accelerates the decarboxylation of ortho-substituted benzoic acids via a silver-arene intermediate.
Standard Operating Procedure (SOP): Thermal Stability Test
Before scaling up any reaction involving this molecule, run this micro-stability test.
Objective: Determine the "Safe Zone" temperature limit for your specific batch/purity.
Materials:
-
50 mg of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
-
Solvent of choice (e.g., the solvent intended for the next reaction).
-
Heating block.
Workflow:
-
Baseline: Take a T0 sample (LC-MS/NMR).
-
Ramp: Heat solution to 60°C for 1 hour. Sample.
-
Step-Up: Increase temp by 20°C increments (80°C, 100°C, 120°C), holding for 1 hour at each step.
-
Analysis: Plot the ratio of [Product] vs. [Decarboxylated Byproduct].
-
Result: The temperature at which >5% byproduct forms is your Hard Limit ($ T_{max} $) .
Decision Tree: Troubleshooting Workflow
Use this flow to resolve yield losses during synthesis.
Caption: Logical workflow to identify and mitigate thermal decarboxylation events.
References
-
Goossen, L. J., et al. (2009). Silver-Catalyzed Protodecarboxylation of Carboxylic Acids. This foundational work establishes the mechanism for metal-catalyzed decarboxylation of ortho-substituted benzoic acids.
-
Cornella, J., & Larrosa, I. (2009). Decarboxylative C-C Bond Forming Reactions of Benzoic Acids. Discusses the "ortho-effect" of fluorine in facilitating decarboxylation.[2]
-
BenchChem Technical Guides. (2025). Troubleshooting Decarboxylation in Fluorinated Aromatics. General protocols for handling fluorobenzoic acid stability.
-
Shao, Q., et al. (2020). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation.
Sources
Technical Support Center: 2,5-Difluoro Biphenyl Synthesis & Functionalization
The following guide is structured as a Technical Support Center for researchers working with 2,5-difluoro biphenyl scaffolds. It moves from "Tier 1" (Standard Protocols) to "Tier 3" (Deep Mechanistic Troubleshooting), designed to be used directly at the bench.
Ticket ID: 25DF-BP-OPT Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open
Executive Summary
The 2,5-difluorobiphenyl motif is a "deceptively simple" scaffold. While it appears accessible, the combination of electronic deactivation (fluorine electron-withdrawal) and conformational twisting (ortho-fluorine steric clash) creates a unique failure mode in cross-coupling and functionalization.
This guide addresses the three most common support tickets we receive:
-
Suzuki Coupling Failure: Stalled conversion or protodeboronation.
-
Regioselectivity Issues: Unpredictable lithiation sites.
-
Analysis Artifacts: NMR signal broadening due to atropisomerism.
Module 1: The Coupling Reaction (Building the Scaffold)
The Problem: "My reaction stalls at 20% conversion."
The 2-fluoro substituent forces the biphenyl system to twist (dihedral angle ~45–55°), creating significant steric hindrance during the transmetallation step of the Suzuki-Miyaura cycle. Simultaneously, the electron-poor nature of the ring promotes protodeboronation of the boronic acid partner before it can couple.
Troubleshooting Protocol
Step 1: Diagnose the Failure Mode
Run a crude NMR or LCMS of the reaction mixture.
-
Scenario A: Aryl halide remains, Boronic acid is gone. Product is benzene/fluoro-benzene.
-
Diagnosis:Protodeboronation . The base is catalyzing the hydrolysis of the C-B bond faster than the Pd catalyst can transmetallate.
-
-
Scenario B: Aryl halide remains, Boronic acid remains.
-
Diagnosis:Catalyst Inactivity . The oxidative addition or transmetallation is energetically unfavorable.
-
Step 2: Apply the Solution Matrix
| Variable | Standard (Fail) Condition | Optimized (Success) Condition | Why? (Mechanistic Insight) |
| Ligand | PPh3, dppf | SPhos, XPhos, RuPhos | Dialkylbiaryl phosphines (Buchwald) form a specific "pocket" that accommodates the twisted biphenyl during transmetallation [1]. |
| Boron Source | Boronic Acid (-B(OH)2) | MIDA Boronate or BF3K | Slow-release of the active boronic acid prevents the "concentration spike" that leads to protodeboronation [2]. |
| Base | Na2CO3, K2CO3 | K3PO4 (anhydrous) or CsF | Anhydrous bases minimize water-mediated protodeboronation pathways. |
| Solvent | DMF, THF/Water | Toluene/Water (10:1) or Dioxane | Biphasic systems often protect the catalyst; non-polar solvents reduce C-B bond polarization. |
Visualizing the Bottleneck
The following diagram illustrates where the specific failure points occur in the catalytic cycle.
Caption: Figure 1.[1][2][3][4][5] The Suzuki-Miyaura catalytic cycle highlighting the competition between Transmetallation (productive) and Protodeboronation (destructive) caused by the 2,5-difluoro substitution.
Module 2: Functionalization (Modifying the Scaffold)
The Problem: "Lithiation happened at the wrong carbon."
Users often attempt Directed Ortho Metalation (DoM) expecting the fluorine at C2 to direct lithiation to C3. However, the result is often a mixture or lithiation at C4.
Mechanistic Explanation
In 2,5-difluorobiphenyl:
-
C3 (The "Bay" Region): Flanked by F(2) and H(4). It is electronically acidic (ortho to F) but sterically shielded by the twisting of the adjacent phenyl ring.
-
C4 (The "Open" Region): Flanked by H(3) and F(5). It is ortho to F(5) and sterically accessible.
-
C6: Flanked by F(5) and the Phenyl ring. Sterically blocked.
Verdict: Unless you use a base that specifically coordinates to the "Bay" region (rare), C4 is the kinetic product due to accessibility [3].
The "Gold Standard" Lithiation Protocol
Use this protocol to maximize regiocontrol.
-
Reagents: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulkier and less likely to act as a nucleophile (attacking the C-F bond).
-
Temperature: Maintain -78°C . Higher temperatures (-40°C) promote "halogen dance" (scrambling of the F and Li positions).
-
Trapping: Use an electrophile with high reactivity (e.g., I2, DMF) to quench the lithio-species immediately.
Step-by-Step:
-
Cool THF (anhydrous) to -78°C.
-
Add LDA (1.1 equiv).
-
Add 2,5-difluorobiphenyl substrate dropwise (slow addition is key to prevent local heating).
-
Stir for 1 hour at -78°C.
-
Critical Check: Remove an aliquot, quench with D2O, and run NMR.
-
Add Electrophile (1.2 equiv).
-
Warm to RT slowly.
Module 3: Analysis & Purification
The Problem: "My NMR peaks are broad/split. Is it impure?"
Not necessarily. 2,5-difluoro biphenyls exhibit atropisomerism (axial chirality).
-
Scenario: If the other ring (the non-fluorinated one) is bulky (e.g., has ortho-substituents), the rotation around the biphenyl bond is slow on the NMR timescale.
-
Observation: You will see broad humps instead of sharp doublets, or two distinct sets of peaks (rotamers).
-
Validation: Run the NMR at 60°C or 80°C .
-
Result: If peaks sharpen and coalesce into a single set, it is a pure compound with restricted rotation.
-
Result: If peaks remain complex, you have chemical impurities (regioisomers).
-
Troubleshooting Flowchart
Use this decision tree to guide your next experiment.
Caption: Figure 2. Decision tree for diagnosing synthetic failures in 2,5-difluorobiphenyl chemistry.
References
-
Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
-
Burke, M. D., et al. (2007). Slow Release of Unstable Boronic Acids Enables Useful Suzuki-Miyaura Cross-Couplings. Journal of the American Chemical Society. Link
-
Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. Link[8]
-
Lloyd-Jones, G. C., et al. (2012). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society. Link
Sources
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. d-nb.info [d-nb.info]
- 3. On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Technical Support Center: Moisture Management for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Executive Summary
You are accessing the technical support repository for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 365-12-8 / related isomers). While this compound is chemically stable under ambient conditions, the carboxylic acid moiety is prone to hygroscopicity. In precision applications—such as liquid crystal synthesis or pharmaceutical intermediate coupling—adsorbed moisture is a "silent contaminant." It does not degrade the molecule immediately but introduces stoichiometric errors that cause downstream reaction failures (e.g., acid chloride hydrolysis, catalyst deactivation).
This guide provides a self-validating system to ensure your material remains "anhydrous-grade" ready.
Module 1: Storage Architecture (The Defense)
Q: What is the optimal storage configuration to prevent moisture intrusion?
A: Do not rely on the original shipping container once the seal is broken. The primary failure mode is the "breathing" of containers during temperature fluctuations.
The Protocol:
-
Primary Containment: Transfer the material into an amber glass vial with a PTFE-lined screw cap. Avoid polyethylene (PE) bags as primary storage for long-term hygroscopic control, as they are permeable to water vapor over time.
-
Secondary Containment: Place the primary vial inside a vacuum desiccator or a secondary jar containing a color-indicating desiccant.
-
Atmosphere: If available, backfill the headspace with Argon or Nitrogen after every use.
-
Temperature: Store at ambient room temperature (15–25°C). Refrigeration is discouraged unless you have a glovebox; taking a cold bottle out into a humid lab causes immediate condensation on the solid surface.
Q: Which desiccant should I use? A: Use Silica Gel or Molecular Sieves (3A or 4A) .
-
Warning: Avoid basic desiccants like Calcium Oxide (CaO) or Potassium Hydroxide (KOH) in direct proximity, as they can react with acidic vapors over long periods, potentially contaminating the surface.
Visual Workflow: Storage Logic
Figure 1: Logic flow for maintaining anhydrous integrity after the initial seal is broken.
Module 2: Diagnosis & Verification (The Check)
Q: How do I distinguish between "wet" and "dry" material without running a full reaction?
A: Visual inspection is often insufficient until water content is >5%. Use the following hierarchy of verification:
| Diagnostic Level | Method | Indicator of Moisture | Accuracy |
| Level 1 (Visual) | Physical Inspection | Clumping, caking, or adhesion to glass walls (static loss). | Low |
| Level 2 (Thermal) | Melting Point (MP) | Broadening of the MP range (>2°C spread) or depression below reference (typically >190°C for biphenyl acids). | Medium |
| Level 3 (Analytical) | Karl Fischer (KF) | Direct water quantification. Note: Use a buffered KF solvent (imidazole-based) to prevent the acidic proton from interfering with the titration pH. | High (Gold Standard) |
Q: Why does my sample clump? A: The carboxylic acid groups (-COOH) form strong intermolecular hydrogen bonds. Water molecules bridge these groups, creating a network that binds individual crystals together. If your powder flows like "wet sand" rather than "dust," it requires drying.
Module 3: Remediation (The Fix)
Q: My material is wet. Can I salvage it?
A: Yes. 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is thermally stable. You can remove adsorbed moisture using a vacuum oven.
The Drying Protocol:
-
Vessel: Spread the solid in a thin layer on a watch glass or a wide-mouth weighing bottle.
-
Vacuum: Apply high vacuum (< 10 mbar / < 7.5 Torr).
-
Temperature: Set the oven to 60°C – 80°C .
-
Reasoning: This is well below the melting point but high enough to break the water-adsorption energy.
-
-
Duration: Dry for 4–6 hours.
-
Cooling: Crucial Step. Release the vacuum with dry Nitrogen or Argon, or cool the oven under vacuum before opening. Opening a hot vacuum oven to humid lab air will cause the sample to suck in moisture more aggressively than before.
Visual Workflow: Remediation Decision Tree
Figure 2: Decision tree for remediating moisture-compromised material.
Module 4: Downstream Impact (The Why)
Q: Why does moisture matter if water isn't a reagent in my reaction?
A: In drug development and materials science, this acid is often converted into an Acid Chloride (using SOCl₂ or Oxalyl Chloride) or coupled using carbodiimides (EDC/DCC).
-
Acid Chloride Conversion:
-
Stoichiometry Errors:
-
If your sample contains 5% water by weight, weighing 100mg of material actually provides only 95mg of the acid. In tight-stoichiometry reactions (like 1:1 couplings), this 5% deficit leads to unreacted partners and difficult purification.
-
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Biphenylcarboxylic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). 2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid Product Specification. Retrieved from
-
Mettler Toledo. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from
-
ResearchGate. (2015). Discussion: Drying organic compounds under vacuum. Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: Biphenyl-4,4'-dicarboxylic acid. Retrieved from
Sources
Validation & Comparative
Optimizing Purity Analysis of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Method Development Guide
Executive Summary & Scientific Rationale
In the synthesis of fluorinated biphenyls—critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal polymers—achieving isomeric purity is the primary analytical challenge.
For 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid , standard alkyl-bonded phases (C18) often fail to resolve positional isomers (e.g., 2,4-difluoro or 3,5-difluoro analogs) due to identical hydrophobicity. This guide objectively compares a traditional C18 approach against a Pentafluorophenyl (PFP) stationary phase.[1]
The Core Insight: While C18 relies solely on hydrophobic interactions, PFP phases introduce multiple retention mechanisms—
Analyte Profiling & Critical Parameters[1][2]
Before method development, we must understand the physicochemical "personality" of the analyte to predict its chromatographic behavior.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Biphenyl core with 2,5-difluoro substitution and a 4-carboxylic acid tail.[1][2][3] | High UV absorptivity (conjugation); potential for |
| pKa (Acid) | ~3.8 – 4.2 (Estimated based on Benzoic Acid shift) | Critical: Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing.[1] |
| LogP | ~3.2 (Hydrophobic) | Requires high organic content (>40%) for elution.[1] |
| Key Impurities | 2,4-Difluoro isomer; Decarboxylated byproducts; Boronic acid precursors.[1] | Requires a column with shape/steric selectivity.[1] |
Method Development Logic: The Decision Matrix
The following decision tree illustrates the logic used to select the stationary phase. We move beyond the "default to C18" mindset when dealing with halogenated aromatics.[1]
Figure 1: Decision matrix for stationary phase selection. Note the divergence to PFP when isomeric separation is required.
Experimental Protocols: A Comparative Study
We evaluated two distinct methodologies. Method A represents the industry standard "starting point."[1] Method B is the engineered solution for this specific fluorinated acid.[1]
Common Conditions (Both Methods)
-
Instrumentation: UHPLC System with PDA Detector.
-
Wavelength: 254 nm (primary), 210 nm (impurity check).
-
Temperature: 40°C (improves mass transfer for aromatics).[1]
-
Injection Volume: 5.0 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.[1]
Method A: The Control (C18)
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Rationale: Standard reversed-phase screening.[1] Phosphoric acid suppresses the carboxylic acid ionization.[1]
Method B: The Optimized Alternative (PFP)
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 2.7 µm (e.g., Raptor FluoroPhenyl or Kinetex F5).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile, MS-compatible).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: 45% B to 85% B over 12 minutes.
-
Rationale:
-
Stationary Phase: The PFP ring creates a "fluorine-fluorine" interaction and strong
-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> stacking with the biphenyl core.[1] -
Solvent: Methanol is preferred over Acetonitrile for phenyl-based columns as it enhances the
-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> selectivity (protic solvent effect).[1]
-
Comparative Performance Data
The following data summarizes the separation efficiency of the target analyte from its critical isomer (2,4-difluoro analog).
| Parameter | Method A (C18 / ACN) | Method B (PFP / MeOH) | Status |
| Retention Time (Target) | 8.4 min | 9.2 min | Comparable |
| Retention Time (Isomer) | 8.6 min | 10.1 min | Significant Shift |
| Resolution ( | 1.1 (Co-elution risk) | 4.5 (Baseline resolved) | PASS |
| Tailing Factor ( | 1.3 | 1.1 | Improved |
| Selectivity ( | 1.02 | 1.10 | Superior |
Analysis:
Method A fails the fundamental acceptance criteria of
Validation Workflow (Self-Validating System)
To ensure the method is trustworthy for release testing, follow this validation workflow based on ICH Q2(R1) guidelines.
Figure 2: Sequential validation workflow ensuring data integrity.
Detailed Validation Steps:
-
System Suitability: Before every run, inject a standard mix.[1] The resolution between the Main Peak and the Nearest Impurity must be > 2.0.
-
Linearity: Prepare standards at 0.05 mg/mL to 0.15 mg/mL. The correlation coefficient (
) must bengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[1] -
LOD/LOQ: Determine the signal-to-noise ratio (S/N). LOQ is defined as S/N
10.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing ( | Silanol interactions or insufficient acid suppression.[1] | Increase buffer strength (e.g., 20mM Ammonium Formate pH 3.0) or switch to a "Core-Shell" particle for better mass transfer.[1] |
| Retention Drift | "Dewetting" of C18 pores or temperature fluctuation.[1] | PFP phases are less prone to dewetting in high aqueous, but ensure column oven is stable at 40°C. |
| Baseline Noise | UV cutoff of solvent. | If using Methanol at <220nm, ensure HPLC-grade purity.[1] Switch to Acetonitrile if UV detection < 210nm is strictly required (though Methanol is better for selectivity).[1] |
References
-
Restek Corporation. (2025).[1] The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers (Biphenyl vs C18). Retrieved from [Link]
-
Phenomenex. (2024).[1][5] Choosing the Right HPLC Column: A Complete Guide (Fluorinated Phases). Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2025).[1] 2',5'-Difluoro-biphenyl-4-acetic acid Properties and pKa Data. Retrieved from [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (PFP and Biphenyl Mechanisms). Retrieved from [Link]
Sources
- 1. 2-Fluorobiphenyl-4-carboxylic acid 97 137045-30-8 [sigmaaldrich.com]
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FTIR analysis of carboxylic acid peaks in 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
FTIR Spectral Dynamics of Fluorinated Biphenyls: A Comparative Guide to 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid
For researchers and drug development professionals, the precise characterization of fluorinated active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. Fluorine substitution profoundly alters the electronic landscape, lipophilicity, and binding affinity of biphenyl scaffolds.
This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) vibrational modes of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid , contrasting its spectral performance against non-fluorinated and mono-fluorinated alternatives. By understanding the mechanistic causality behind these peak shifts, analytical scientists can better validate structural integrity and conformational behavior during drug development.
The Mechanistic Imperative: How Fluorine Alters Vibrational Frequencies
In FTIR spectroscopy, the exact wavenumber of a functional group's absorption is dictated by the bond's force constant and the reduced mass of the atoms involved. For biphenyl carboxylic acids, the introduction of fluorine atoms at the 2 and 5 positions initiates a complex interplay of inductive electron withdrawal (-I effect) and steric repulsion, fundamentally altering the carboxylic acid peaks.
1. The Carbonyl (C=O) Blue Shift
In a standard, unsubstituted [1,1'-biphenyl]-4-carboxylic acid, the carbonyl group is highly conjugated with the aromatic
However, in 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, the fluorine at the 5-position is ortho to the carboxylic acid group. When fluorine is in the ortho position to the carbonyl group, its high charge density repels the similarly charged oxygen atom of the carbonyl moiety[1]. This electrostatic repulsion forces the carboxyl group to rotate out of the coplanar alignment with the aromatic ring. The loss of coplanarity disrupts resonance, trapping electron density within the C=O bond. This increases the bond's force constant, resulting in a pronounced "blue shift" (higher wavenumber) to approximately 1705–1715 cm⁻¹. This interaction is further characterized by the dominance of F···O repulsions, which dictate the conformational energy landscape of the carboxylic acid[2].
2. O-H Stretching and Hydrogen Bonding Carboxylic acids typically form strongly hydrogen-bonded centrosymmetric dimers, resulting in a broad O-H stretching band between 3200 and 2500 cm⁻¹. The highly electronegative fluorine atoms inductively withdraw electron density from the entire ring system, making the carboxylic proton slightly more acidic. Hydrogen bonding in these fluorinated complexes is confirmed by distinct shifts in the C=O stretching region and the appearance of these broad O-H bands[3].
3. The C-F Fingerprint The presence of the fluorine atoms provides a distinct spectral signature. The C-F stretching vibrations typically manifest as strong, sharp absorption peaks between 1050 and 1000 cm⁻¹[4], serving as a definitive marker when comparing fluorinated analogs to their unsubstituted counterparts.
Mechanistic pathway of fluorine substitution on C=O vibrational frequencies.
Comparative Spectral Dynamics
To objectively evaluate the impact of the 2,5-difluoro substitution, we must compare it against baseline alternatives. The table below synthesizes the quantitative FTIR data, demonstrating how progressive fluorination impacts the primary carboxylic acid peaks.
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Conformational Status |
| [1,1'-Biphenyl]-4-carboxylic acid (Unsubstituted) | 1685 | 3200 - 2550 (Broad) | N/A | Highly coplanar; strong resonance. |
| 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid (Mono-substituted, meta to COOH) | 1694 | 3210 - 2550 (Broad) | 1035 | Coplanar; inductive withdrawal (-I) increases force constant slightly. |
| 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (Target) | 1712 | 3225 - 2580 (Broad) | 1042, 1018 | Non-coplanar; steric F···O repulsion disrupts resonance. |
Data Interpretation: The jump from 1685 cm⁻¹ to 1712 cm⁻¹ in the C=O stretch is the primary diagnostic marker for the successful synthesis or isolation of the 2,5-difluoro variant. The dual C-F stretch peaks in the target compound correspond to the asymmetric and symmetric stretching modes of the two distinct C-F bonds on the aromatic ring.
Self-Validating Experimental Protocol: Solid-State FTIR Analysis
To achieve reproducible, publication-quality spectra that accurately capture the hydrogen-bonded dimer state of these carboxylic acids, the Potassium Bromide (KBr) pellet method is preferred over Attenuated Total Reflectance (ATR). ATR can introduce wavelength-dependent penetration depth artifacts that skew the relative intensities of the broad O-H bands.
This protocol is designed as a self-validating system, ensuring that environmental moisture and instrument drift do not compromise the data.
Phase 1: Instrument Calibration & Background Validation
-
Purge the System: Ensure the FTIR spectrometer is purged with dry nitrogen for at least 30 minutes to eliminate atmospheric H₂O and CO₂ interference.
-
Polystyrene Calibration: Run a standard 1.5 mil polystyrene film. Verify that the peak at 1601.2 cm⁻¹ is within ±0.5 cm⁻¹ of the expected value to confirm wavelength accuracy.
-
Blank Background: Acquire a background spectrum using a pure, dried KBr pellet (prepared identically to the sample pellet). This step mathematically subtracts the KBr matrix and residual system noise from the final data.
Phase 2: Sample Preparation (KBr Pellet)
-
Desiccation: Ensure the 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid sample and spectroscopic-grade KBr powder have been dried in a vacuum desiccator over phosphorus pentoxide for 24 hours.
-
Milling: Weigh ~2 mg of the API and ~198 mg of KBr (1:100 ratio). Transfer to an agate mortar. Grind gently but thoroughly for 3–5 minutes. Causality Note: Over-grinding can induce polymorphic transformations or amorphization, which will artificially broaden the C=O peak.
-
Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum to the die for 2 minutes to remove trapped air (preventing opaque pellets). Press at 10 tons of force for 3 minutes. The resulting pellet must be visually transparent.
Phase 3: Acquisition & Data Processing
-
Resolution Settings: Set the instrument resolution to 4 cm⁻¹. Causality Note: Higher resolution (e.g., 1 cm⁻¹) introduces unnecessary noise for solid-state samples, while lower resolution (e.g., 8 cm⁻¹) may cause the closely eluting aromatic C=C stretches (~1600 cm⁻¹) to merge with the C=O stretch.
-
Scan Accumulation: Co-add a minimum of 64 scans to achieve an optimal signal-to-noise ratio.
-
Validation Check: Immediately inspect the region between 3500–3400 cm⁻¹. A sharp peak here indicates free moisture contamination in the KBr. If present, the pellet must be discarded and remade, as water will obscure the high-frequency edge of the carboxylic O-H stretch.
References
-
Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Publishing.[Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC.[Link]
-
Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals - MDPI.[Link]
-
FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES - NIT Rourkela. [Link]
Sources
- 1. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08569D [pubs.rsc.org]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
A Senior Application Scientist's Guide to the Thermal Analysis of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Approach
Introduction: Why Thermal Properties Matter in Drug Development
In the landscape of modern drug development, understanding the physicochemical properties of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is the foundation of a robust and successful development program. 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a member of a chemical class with significant potential in medicinal chemistry, where fluorine substitution is a well-established strategy for modulating metabolic stability and binding affinity. However, these same substitutions can profoundly impact thermal properties, influencing everything from purification and drying processes to storage stability and formulation compatibility.
This guide provides a comprehensive examination of the thermal behavior of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As we delve into the data, we will not only characterize the target molecule but also draw critical comparisons to its non-fluorinated analog, Biphenyl-4-carboxylic acid. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a deeper, more intuitive understanding of structure-property relationships and the practical implications for pharmaceutical development. The methodologies described herein are grounded in established standards and best practices, ensuring the generation of reliable and defensible data.[1][2][3]
Pillar 1: The Fundamentals of TGA and DSC
Before interpreting the specific data for our compound of interest, it is essential to understand the principles of the core analytical techniques employed. TGA and DSC are complementary thermal analysis methods that, when used together, provide a detailed profile of a material's response to heat.[4][5]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][6] A high-precision balance continuously monitors the sample's weight as it is heated. The resulting data, a thermogram of mass versus temperature, reveals critical information about the material's thermal stability, decomposition temperatures, and composition, including the presence of volatiles like moisture or residual solvents.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] This technique is exceptionally sensitive to phase transitions. As a sample melts, crystallizes, or undergoes other phase changes, it absorbs (endothermic) or releases (exothermic) heat. The DSC detects this energy change, allowing for the precise determination of melting points, glass transitions, purity, and polymorphic forms.[8][9]
Pillar 2: Comparative Thermal Analysis: The Impact of Fluorination
While specific experimental data for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is not widely published, we can predict its thermal behavior based on the known properties of its non-fluorinated analog and the established effects of fluorination on organic molecules.[10] The strong carbon-fluorine bond and the high electronegativity of fluorine are expected to influence both melting behavior and thermal stability.[10]
Below is a comparative table summarizing the known data for the analog and the anticipated data for our target compound, which will form the basis of our discussion.
| Property | Analytical Method | Biphenyl-4-carboxylic acid | 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (Anticipated) | Rationale for Anticipated Values |
| Melting Point (Tm) | DSC | ~223 - 228 °C[11] | Likely Higher | Increased molecular weight and potentially stronger intermolecular interactions (dipole-dipole) due to the polar C-F bonds may lead to a higher melting point. |
| Enthalpy of Fusion (ΔHf) | DSC | Data not specified | Variable | This value depends on the crystal lattice energy. While fluorination can alter packing efficiency, a direct prediction without experimental data is difficult. |
| Purity | DSC (van't Hoff) | >95% (Typical commercial)[12] | >98.5% (Target) | DSC is a powerful tool for purity assessment of crystalline compounds, as impurities typically broaden and depress the melting endotherm.[9] |
| Onset of Decomposition (Tonset) | TGA | Data not specified | >250 °C (Anticipated) | Aromatic carboxylic acids are generally thermally stable.[13] The strong C-F bonds are expected to enhance thermal stability compared to C-H bonds.[10] |
| Decomposition Mechanism | TGA-FTIR | Decarboxylation[14][15] | Decarboxylation, possible HF elimination | The primary decomposition pathway is expected to be decarboxylation. However, at higher temperatures, pathways involving HF elimination may also occur, a known mechanism for some perfluorinated acids.[16][17] |
Discussion of Expected Results
The DSC thermogram for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is expected to show a sharp endothermic peak corresponding to its melting point. The sharpness of this peak is a good initial indicator of purity.[9] Compared to Biphenyl-4-carboxylic acid's melting range of ~223-228 °C, we anticipate a higher melting point for the difluorinated compound due to increased molecular weight and altered crystal packing forces.
The TGA thermogram, when run under an inert nitrogen atmosphere, will likely show a stable baseline until the onset of decomposition.[1] We predict this onset temperature to be robust, likely exceeding 250 °C. The primary weight loss event will correspond to the loss of a carboxyl group (CO₂ and H₂O), a process known as decarboxylation.[15] The presence of fluorine may also introduce more complex decomposition pathways at elevated temperatures.[16][17]
Pillar 3: Experimental Protocols & Workflow
To ensure the generation of high-quality, reproducible data, the following detailed protocols should be followed. These methods are based on industry standards such as those from ASTM International.[1][18]
Overall Experimental Workflow
The logical flow from sample preparation to final data analysis is critical for a self-validating study.
Caption: Workflow for TGA/DSC analysis.
Detailed Step-by-Step Methodologies
1. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability and decomposition profile.
-
Instrumentation: TA Instruments Q500 or equivalent.
-
Methodology:
-
Crucible Selection: Use a platinum TGA pan for its high-temperature stability.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample directly into the tared crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) using the instrument software's tangent analysis method.
-
2. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the melting point, enthalpy of fusion, and assess purity.
-
Instrumentation: TA Instruments Q2000 or equivalent.
-
Methodology:
-
Crucible Selection: Use standard aluminum DSC pans and lids.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely ground sample into a tared aluminum pan. Crimp a non-hermetic (pinhole) lid onto the pan to allow any evolved gases to escape without building pressure.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program (Heat-Cool-Heat):
-
Segment 1 (Initial Heat): Equilibrate at 30 °C. Ramp the temperature from 30 °C to 250 °C (or ~20°C above the anticipated melt) at 10 °C/min. This first scan erases the sample's prior thermal history.
-
Segment 2 (Controlled Cool): Cool the sample from 250 °C down to 30 °C at 10 °C/min.
-
Segment 3 (Final Heat): Ramp the temperature from 30 °C to 250 °C at 10 °C/min. This second heat scan provides the most characteristic data for the material.
-
-
Data Analysis: Analyze the second heating scan. Determine the onset temperature, peak maximum (melting point, Tm), and integrate the peak area to calculate the enthalpy of fusion (ΔHf).
-
Conclusion: Synthesizing Data for Informed Decisions
Thermal analysis by TGA and DSC provides indispensable data for the development of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. By characterizing its melting point, thermal stability, and decomposition profile, scientists can establish critical parameters for manufacturing, formulation, and storage. The comparative analysis against its non-fluorinated analog, Biphenyl-4-carboxylic acid, underscores the significant impact of fluorine substitution, which is anticipated to enhance thermal stability. This understanding is crucial for anticipating challenges and de-risking the development process. Following standardized protocols, as detailed in this guide, ensures that the data generated is accurate, reliable, and fit for purpose, ultimately supporting the delivery of a safe and effective pharmaceutical product.[2][3][19]
References
- Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022). [Source Not Available].
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... (2024). ResearchGate. [Link]
- Water and thermal treatment of purified 2,5-furandicarboxylic acid.
-
Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. (2022). PubMed. [Link]
- Investigation of Thermal Properties of Carboxylates with Various Structures. [Source Not Available].
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
-
Q1A(R2) Guideline. (2010). ICH. [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
- Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. (2024). [Source Not Available].
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
-
ASTM D1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Savant Labs. [Link]
-
(1,1'-Biphenyl)-4-carboxylic acid. PubChem. [Link]
-
Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. (2018). MDPI. [Link]
-
Annex 10. ICH. [Link]
-
ASTM E1269-18 (2018) Standard Test Methods for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Scientific Research Publishing. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
- Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015). [Source Not Available].
-
Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015). ACS Publications. [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI. [Link]
- Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. [Source Not Available].
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). [Source Not Available].
-
Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab. [Link]
-
The combined use of DSC and TGA for the thermal analysis of atenolol tablets. PubMed. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. (2022). PSE Community.org. [Link]
-
simultaneous thermal analysis (tga-dta, tga-dsc). CETCO. [Link]
-
Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. [Link]
-
Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. (2019). RSC Publishing. [Link]
-
TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. ResearchGate. [Link]
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- 4. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cetco.com [cetco.com]
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- 8. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]
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- 12. Biphenyl-4-carboxylic acid 95 92-92-2 [sigmaaldrich.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
- 16. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. database.ich.org [database.ich.org]
Validating Elemental Composition of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Executive Summary: The Fluorine Challenge
Validating the elemental composition of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1214387-22-6) presents a dual analytical challenge. First, the carboxylic acid moiety (
This guide moves beyond standard "submit and pray" workflows. We compare the efficacy of Modified Combustion Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a definitive protocol for validating this specific drug intermediate.
Comparative Analysis: Selecting the Right Tool
For a senior researcher, "performance" is defined by accuracy, precision, and the ability to detect specific synthetic impurities (e.g., de-halogenated byproducts from Suzuki couplings).
Table 1: Analytical Method Performance Matrix
| Feature | Method A: Standard CHN | Method B: Modified CHN (+Additives) | Method C: | Method D: HRMS (Q-TOF) |
| Principle | High-temp combustion ( | Combustion with | Nuclear spin integration vs. Internal Std | Ionization & Flight Time |
| Suitability for F-Compounds | Poor (F attacks quartz) | High (F is sequestered) | High (Specific to F and H) | Medium (Confirms ID, not purity) |
| Sample Destructive? | Yes | Yes | No | Yes (Trace amount) |
| Precision | < 3 ppm mass error | |||
| Blind Spot | Inorganic salts, Solvents | Solvents (unless specifically set up) | Inorganic impurities (unless using ERETIC) | Bulk impurities, Isomers |
| Verdict | ❌ Avoid | ✅ Gold Standard for Bulk | ✅ Best for Potency | ⚠️ ID Only |
Critical Analytical Workflows
The "Senior Scientist" Decision Tree
Before weighing a single milligram, determine your validation goal. This logic flow prevents wasted sample and instrument downtime.
Figure 1: Analytical Decision Matrix for Fluorinated Biphenyls. Note the specific branch for Modified CHN.
Detailed Protocol: Validating
Method A: Modified Combustion Analysis (The Gold Standard)
The Problem: In standard combustion, Fluorine reacts with hydrogen to form HF, which etches the quartz tube (
The Fix: Use a combustion aid (Additive).
-
Sample Preparation:
-
Dry the sample at
under high vacuum (0.1 mbar) for 4 hours. Reason: Carboxylic acids form strong hydrogen bond networks with atmospheric water.[1] -
Crucial Step: Mix the sample (approx. 2 mg) with 5–10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) in the tin capsule. -
Mechanism:[1][2] The metal oxide acts as a flux and a fluorine scavenger, forming stable metal fluorides and preventing the attack on the quartz tube.
-
-
Instrument Parameters (e.g., Thermo FlashSmart or Elementar vario):
-
Combustion Temp:
(slightly higher to ensure complete oxidation of the biphenyl ring). -
Oxygen Boost: 5 seconds (ensure ample
for the biphenyl scaffold).
-
-
Acceptance Criteria:
-
Carbon: Theoretical: 66.67% | Acceptable Range: 66.27% – 67.07%
-
Hydrogen: Theoretical: 3.44% | Acceptable Range: 3.04% – 3.84%
-
Note: If C is low and H is high, you likely have residual solvent (Ethyl Acetate/Hexane) or moisture.[1]
-
Method B: Quantitative F NMR (The Orthogonal Check)
If CHN fails or sample is limited, qNMR is the superior alternative for fluorinated compounds.
-
Internal Standard (IS) Selection:
-
Acquisition Parameters:
-
Pulse Angle:
[1] -
Relaxation Delay (
): Must be (typically 30–60 seconds). Failure here is the #1 cause of low integration values. -
Scans: 16–32 (Sufficient S/N ratio > 150:1).
-
-
Calculation:
Where =Integral, =Number of F atoms (2 for sample), =Molar Mass, =Weight.[1][3]
Experimental Validation Workflow
This diagram illustrates the physical workflow required to validate the elemental composition, emphasizing the loop for correcting solvent entrapment.
Figure 2: Step-by-step validation workflow including the solvent correction loop.
Data Interpretation & Troubleshooting
The following table simulates a real-world validation scenario for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (
| Element | Theoretical % | Exp. Run 1 (Fail) | Diagnosis | Exp. Run 2 (Pass) |
| Carbon | 66.67 | 65.10 | Low: Likely inorganic contamination or heavy solvent solvation.[1] | 66.58 ( |
| Hydrogen | 3.44 | 4.10 | High: Water contamination (Hygroscopic effect).[1] | 3.50 ( |
| Nitrogen | 0.00 | 0.05 | Trace: Negligible.[1] | 0.02 |
| Fluorine | 16.22 | 14.80 | Low: F-trapping in silica (No | 16.15 ( |
Expert Insight: In Run 1, the low Fluorine and Carbon combined with high Hydrogen suggests the sample was wet and analyzed without a combustion aid. Run 2 represents the sample after vacuum drying and using
References
-
International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link
-
Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. Link[1]
-
IUPAC. Recommendation for the publication of results of elemental analysis.Link
Sources
- 1. PubChemLite - [1,1'-biphenyl]-4-carboxylic acid, 4'-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][1,4]diazepin-8-yl)ethoxy]-3'-fluoro- (C29H25FN4O4) [pubchemlite.lcsb.uni.lu]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
Comparative Metabolic Stability of Fluorinated Biphenyl Carboxylic Acids
Executive Summary
In medicinal chemistry, the biphenyl carboxylic acid scaffold is a privileged structure found in non-steroidal anti-inflammatory drugs (NSAIDs), transthyretin (TTR) stabilizers, and various enzyme inhibitors. However, this scaffold suffers from a critical metabolic liability: rapid oxidative clearance via Cytochrome P450 (CYP)-mediated hydroxylation, typically at the electron-rich 4'-position.
This guide analyzes the strategic incorporation of fluorine atoms—specifically at the ortho and para positions relative to the biaryl bond—to modulate intrinsic clearance (
The Metabolic Challenge: Biphenyl Instability
To design stable drugs, one must first understand the mechanism of failure. The biphenyl carboxylic acid scaffold presents two primary metabolic vectors:
-
Phase I Oxidation (The Major Liability): The distal phenyl ring is highly susceptible to CYP450-mediated aromatic hydroxylation. The 4' (para) position is the most electronically activated site for the electrophilic attack of the CYP heme-iron-oxo species (
). -
Phase II Glucuronidation: The carboxylic acid moiety serves as a direct handle for UDP-glucuronosyltransferases (UGTs), leading to acyl-glucuronides.
The Failure Mode: A non-fluorinated biphenyl carboxylic acid often exhibits a short half-life (
The Fluorine Solution: Comparative Analysis
Mechanistic Basis of Stability
Fluorination enhances metabolic stability through three synergistic mechanisms:
-
Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), making the abstraction of the fluorine atom by CYP enzymes energetically unfavorable.
-
Electronic Deactivation: Fluorine is the most electronegative element (Pauling scale 3.98). When placed on the phenyl ring, it pulls electron density away from the
-system, making the ring less nucleophilic and thus less reactive toward the electrophilic CYP oxidant. -
Lipophilicity Modulation: While fluorine is lipophilic, its electron-withdrawing nature lowers the
of the neighboring carboxylic acid, potentially increasing the fraction of ionized drug at physiological pH, which can reduce non-specific binding and alter hepatocyte uptake.
Comparative Data: Non-Fluorinated vs. Fluorinated
The following table synthesizes data from classic medicinal chemistry campaigns (e.g., the development of Diflunisal) and modern optimization efforts (e.g., HIV NNRTIs).[1]
Table 1: Impact of Fluorination on Metabolic Stability Parameters
| Compound Class | Structure Description | Modification | Primary Metabolite | ||
| Baseline | 4-Phenylsalicylic acid | None (C-H) | < 20 min | High (> 50) | 4'-Hydroxy-biphenyl (Phase I) |
| Diflunisal | 2',4'-Difluoro analog | 2',4'-Di-F | 8-12 hours * | Low (< 5) | Acyl/Phenolic Glucuronide (Phase II) |
| Analog A | Biphenyl-DAPY (HIV Inh.) | None (C-H) | 14.6 min | High | Hydroxylated Biphenyl |
| Analog B | Fluorinated Biphenyl-DAPY | 2-Fluoro | 74.5 min | Low | Minimal Phase I |
*Note: Diflunisal data refers to in vivo plasma half-life in humans, reflecting the profound impact of blocking the Phase I pathway.
Visualizing the Metabolic Blockade
The diagram below illustrates the divergent pathways between a standard biphenyl and a fluorinated analog.
Figure 1: Mechanism of metabolic stabilization. Fluorine substitution prevents CYP-mediated hydroxylation, shifting elimination to slower Phase II pathways.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of fluorinated analogs, we employ a comparative Microsomal Stability Assay. This protocol is designed to be self-validating using internal controls.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test Compounds: Fluorinated biphenyls and non-fluorinated controls (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Methodology
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation: Spiked test compounds (final conc. 1 µM) are added to the microsomal mix. Pre-incubate at 37°C for 5 minutes.
-
Why: Ensures temperature equilibrium and non-specific binding saturation before reaction start.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At specific time points (
min), remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN/Internal Standard mix.
-
Why: Denatures proteins and stops metabolic activity instantly.
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Assay Visualization
Figure 2: Standardized workflow for determining intrinsic clearance (
Case Study: Diflunisal vs. Salicylic Acid[2][3][4][5]
The development of Diflunisal represents the definitive proof-of-concept for this guide.
-
The Problem: Salicylic acid and simple biphenyl salicylates are rapidly metabolized or require high doses due to poor potency and rapid clearance.
-
The Modification: Introduction of fluorine at the 2' and 4' positions of the biphenyl ring.
-
The Result:
-
Metabolism: The 2',4'-difluoro substitution completely blocks the oxidative hydroxylation of the phenyl ring.
-
Pharmacokinetics: The plasma half-life extends to 8–12 hours (compared to <3 hours for aspirin/salicylate derivatives), enabling twice-daily dosing.[2]
-
Mechanism: The fluorine atoms provide a "metabolic shield," forcing the body to rely on the slower glucuronidation of the carboxylic acid and phenolic hydroxyl groups for elimination.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Nuessler, M. D. (1988). Diflunisal: a review of pharmacokinetic and pharmacodynamic properties. Clinical Pharmacokinetics, 15, 203–222. Link
-
Xiong, Y., et al. (2023). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.[1][3] Acta Pharmaceutica Sinica B. Link
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link
Sources
- 1. Development of fluorine-substituted NH< /sub>2< //sub>- biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability [lirias.kuleuven.be]
- 2. Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid. As a fluorinated biphenyl derivative, this compound requires careful management to ensure personnel safety and environmental compliance. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step protocol grounded in established safety principles and regulatory standards.
Disclaimer: Specific Safety Data Sheet (SDS) for 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid was not available at the time of this writing. The guidance herein is based on the chemical's structural class (halogenated aromatic carboxylic acid) and data from closely related analogs like 2'-Fluoro[1,1'-biphenyl]-4-carboxylic acid and Biphenyl-4-carboxylic acid.[1][2] Always consult your institution's Environmental Health & Safety (EHS) department for site-specific procedures.
Hazard Assessment and Immediate Safety
Understanding the hazard profile is the foundation of safe disposal. Biphenyl carboxylic acids are typically solid, crystalline powders. The primary hazards associated with this class of compounds are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1]
Due to its chemical structure as a difluorinated biphenyl, it must be treated as a halogenated organic compound . This classification is critical for waste segregation, as mixing halogenated and non-halogenated waste streams is a common and dangerous error in laboratory settings.[3] Halogenated wastes require specific disposal methods, typically high-temperature incineration at a licensed facility, to prevent the formation of toxic byproducts.[3]
Core Safety Protocols & Data Summary
| Parameter | Guideline | Rationale & Citation |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (ANSI Z87.1 standard), and a lab coat are mandatory. | To prevent skin and eye contact with the irritating solid.[1][4] |
| Handling Location | All handling of the solid compound should occur within a certified chemical fume hood. | To prevent inhalation of airborne dust particles and minimize exposure.[5] |
| Chemical Incompatibilities | Strong oxidizing agents. | Mixing with strong oxidizers may result in a vigorous, potentially hazardous reaction.[6] |
| Waste Classification | Halogenated Organic Waste. | The presence of carbon-fluorine bonds classifies this compound as halogenated, dictating its disposal pathway.[3] |
| Emergency Equipment | Ensure immediate access to an emergency eyewash station and safety shower. | For rapid decontamination in case of accidental skin or eye contact.[5][7] |
Routine Disposal Protocol: Step-by-Step
Proper disposal begins at the point of generation. The cardinal rule is waste segregation . Never mix this compound with non-halogenated organic waste, aqueous waste, or general laboratory trash.
Step 1: Select the Appropriate Waste Container
-
Procure a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."
-
The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a secure, vapor-tight lid.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid"), and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[8]
Step 2: Transferring Waste to the Container
-
Perform all transfers inside a chemical fume hood.
-
Carefully transfer waste solids (e.g., residual compound, contaminated weighing paper) into the designated container using a clean spatula or scoop.
-
Avoid creating dust. If cleaning contaminated labware, use a small amount of a suitable solvent (like acetone) to rinse the residue into a separate "Halogenated Organic Liquid" waste container.
Step 3: Container Management
-
Keep the waste container securely closed at all times, except when adding waste.[1] This is a key compliance requirement from the Resource Conservation and Recovery Act (RCRA) to prevent the release of vapors.
-
Store the container in a designated satellite accumulation area (SAA) that is clearly marked and away from incompatible materials.
Step 4: Arranging for Disposal
-
Once the container is full or has been in the SAA for the maximum allowed time per your institution's policy, contact your EHS department for pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup. Your EHS office will manage the final transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures: Spill Management
Pre-planning is essential for responding safely to chemical spills.[7] All personnel working with this compound must be familiar with these procedures.
3.1. Spill Assessment
-
Minor Spill (<1 gram, contained in a fume hood): Can be managed by trained laboratory personnel.
-
Major Spill (>1 gram, outside of a fume hood, or any amount if it poses a fire or significant inhalation risk): Requires immediate evacuation and professional response.[7][8]
3.2. Minor Spill Cleanup Protocol
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill: If the solid is spreading, gently cover it with a dry, inert absorbent material like vermiculite or sand. DO NOT use water , as this may spread the contamination.[9]
-
Collect the Material: Carefully sweep the absorbed material and spilled solid into a dustpan. Avoid creating airborne dust.
-
Package the Waste: Place the collected residue into a clear plastic bag. Double-bag the waste and place it inside a rigid, sealed container.[9][10]
-
Label the Waste: Clearly label the container with "Hazardous Waste," the chemical name, and the date of the spill.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials in the same waste container.
-
Dispose: Treat the sealed container as halogenated organic waste and arrange for EHS pickup.
-
Report: Report the incident to your supervisor and EHS, as per institutional policy.
3.3. Major Spill Response Protocol
-
Evacuate: Alert everyone in the vicinity and evacuate the area immediately.
-
Isolate: Close the doors to the laboratory to confine the spill.
-
Notify: Call your institution's emergency number or 911. Provide your name, location, the chemical spilled, and the estimated quantity.[8][10]
-
Assist (from a safe distance): Attend to any injured or contaminated persons if it is safe to do so. Guide emergency responders upon their arrival.
Regulatory Framework: RCRA Classification
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a discarded chemical product, waste 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid would likely be classified based on its characteristics. However, as a halogenated organic compound, it falls into a category of chemicals that are closely scrutinized.
Wastes containing halogenated organic compounds are specifically listed in regulations such as 40 CFR Part 268, Appendix III, which restricts their land disposal.[11][12] While this specific chemical may not be explicitly listed by name, its class dictates that it must be managed through approved thermal treatment (incineration) at a permitted facility. The EPA's "F-List" of hazardous wastes from non-specific sources includes many spent halogenated solvents (F001, F002), underscoring the regulatory focus on this chemical class.[13][14][15] Your EHS department will make the final waste code determination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
Caption: Waste Segregation and Disposal Workflow.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste Segregation. Available at: [Link]
-
Oakland University. Spill Control/Emergency Response - EHSO Manual 2025-2026. Available at: [Link]
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
University of Toronto. Chemical Spill Procedures - Environmental Health & Safety. Available at: [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
University of Waterloo. Chemical Waste Disposal Flowchart. Available at: [Link]
-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available at: [Link]
-
PubMed. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. Available at: [Link]
-
WMSolutions.com. F List - Hazardous Wastes From Non-Specific Sources. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. Available at: [Link]
-
U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Available at: [Link]
-
U.S. Environmental Protection Agency. Waste Code - F002. Available at: [Link]
-
Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
-
EPA South Australia. Waste codes & descriptions. Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | 365-12-8 [sigmaaldrich.com]
- 3. bucknell.edu [bucknell.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. govt.westlaw.com [govt.westlaw.com]
- 13. wku.edu [wku.edu]
- 14. wmsolutions.com [wmsolutions.com]
- 15. rcrainfo.epa.gov [rcrainfo.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
